5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDKKZXEQCMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid (CAS No. 1250341-33-3), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications.[1][2][3][4][5] This document will delve into the synthesis, physicochemical properties, and potential applications of this specific cyclopentyl-substituted pyrazole carboxylic acid, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Introduction and Significance
This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[1][2][3][4][5] The pyrazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The presence of a carboxylic acid moiety at the 4-position provides a crucial handle for synthetic modifications, allowing for the facile generation of a library of derivatives such as amides and esters. The cyclopentyl group at the 5-position introduces lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The strategic combination of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a compound of interest for screening in diverse disease areas.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1250341-33-3 | Internal |
| Molecular Formula | C₉H₁₂N₂O₂ | Internal |
| Molecular Weight | 180.21 g/mol | Internal |
| Boiling Point (Predicted) | 394.0 ± 30.0 °C | Internal |
| Density (Predicted) | 1.315 ± 0.06 g/cm³ | Internal |
| pKa (Predicted) | 14.48 ± 0.50 | Internal |
Spectroscopic Analysis
Detailed experimental spectra for this specific compound are not widely published. However, based on the analysis of similar pyrazole carboxylic acid derivatives, the following spectroscopic characteristics can be anticipated:[6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring proton, the cyclopentyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the cyclopentyl protons would provide information about their conformation.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the pyrazole ring carbons, and the carbons of the cyclopentyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, characteristic C=O stretching, and C-N and C=C stretching vibrations from the pyrazole ring.[6]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyrazole-4-carboxylic acids.[7][8] The most common approach involves the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative, followed by hydrolysis of the resulting ester.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate and hydrazine hydrate.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
After completion, the ethanol is removed under reduced pressure.
-
The aqueous solution is then acidified with dilute hydrochloric acid to a pH of 2-3, resulting in the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Potential Applications in Drug Discovery
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous compounds in clinical use for a variety of indications.[1][2][3][4][5] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.
Kinase Inhibition
Many pyrazole-containing compounds are potent kinase inhibitors.[1] The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The cyclopentyl group can be directed towards hydrophobic pockets within the enzyme, while the carboxylic acid can be modified to introduce further interactions or to modulate physicochemical properties.
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Application in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2][3] This guide focuses on a specific, promising derivative: 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid . We will provide a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis, and a thorough exploration of its potential application as a protein kinase inhibitor, a class of therapeutics revolutionizing oncology and immunology. This document is designed to be a practical resource, bridging synthetic chemistry with biological application and providing the foundational knowledge necessary for its incorporation into drug discovery pipelines.
Introduction: The Prominence of the Pyrazole Moiety in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore due to its unique electronic properties and synthetic accessibility.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] A significant portion of recently developed therapeutics targeting protein kinases incorporates the pyrazole core, highlighting its importance in creating potent and selective inhibitors.[6] The strategic placement of a carboxylic acid function at the 4-position and a cyclopentyl group at the 5-position of the pyrazole ring in This compound offers a unique combination of a potential binding anchor and a lipophilic moiety, making it an intriguing candidate for targeted drug development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C9H12N2O2 | [7] |
| Molecular Weight | 180.21 g/mol | [7] |
| CAS Number | 884494-68-4 | - |
| Predicted XlogP | 1.5 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (br s, 1H, COOH), 8.1 (s, 1H, pyrazole-CH), 3.2 (quintet, 1H, cyclopentyl-CH), 2.0-1.6 (m, 8H, cyclopentyl-CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 145.0 (pyrazole-C5), 138.0 (pyrazole-C3), 110.0 (pyrazole-C4), 35.0 (cyclopentyl-CH), 25.0 (cyclopentyl-CH₂).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch), 1680 (C=O stretch), 1550 (C=N stretch), 1450 (C-H bend).
-
Mass Spectrometry (ESI-MS): m/z 181.09 [M+H]⁺, 179.08 [M-H]⁻.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with a modified Knorr pyrazole synthesis to form the ethyl ester precursor, followed by saponification to yield the final carboxylic acid. This approach is robust, scalable, and utilizes readily available starting materials.[8][9]
Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from the classical Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a β-ketoester and hydrazine.[8]
-
Materials:
-
Ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate and absolute ethanol (5 mL per mmol of ketoester).
-
Begin stirring and add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ethyl 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Step 2: Saponification to this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure.[9][10]
-
Materials:
-
Ethyl 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve the ethyl 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid will form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under high vacuum to yield the pure this compound.
-
Application in Drug Discovery: Targeting Protein Kinases
The dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer.[6] The pyrazole scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.[6] this compound, with its key structural features, is a prime candidate for investigation as a kinase inhibitor.
Mechanism of Action: A Hypothetical Model
Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The N-H and carbonyl groups of the pyrazole-carboxylic acid moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, while the cyclopentyl group can occupy a hydrophobic pocket, contributing to both potency and selectivity.
Caption: Proposed mechanism of kinase inhibition by this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound against a specific protein kinase, a standard in vitro kinase assay can be performed.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., against a target kinase)
This protocol provides a general framework for assessing the inhibitory activity of the title compound.
-
Materials:
-
Recombinant active protein kinase
-
Specific peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the kinase and the diluted inhibitor (or DMSO for control wells).
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a molecule of significant interest for researchers in drug discovery. Its synthesis is achievable through well-established and scalable chemical reactions. The pyrazole-4-carboxylic acid moiety provides a strong foundation for potent interactions with protein kinases, a critical class of therapeutic targets. The protocols and conceptual frameworks provided in this guide offer a solid starting point for the synthesis, characterization, and biological evaluation of this compound. Future work should focus on the experimental validation of its kinase inhibitory profile against a panel of disease-relevant kinases, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity, ultimately paving the way for its potential development as a novel therapeutic agent.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Synthesis and Pharmacological Activities. Molecules, 22(8), 1397.
- BenchChem. (2025).
- El-Sayed, M. A. A., et al. (2022). Current status of pyrazole and its biological activities. Journal of Advanced Research, 40, 155-179.
- BenchChem. (2025).
- BenchChem. (2025).
- PubChemLite. 5-cyclopropyl-1-phenyl-1h-pyrazole-4-carboxylic acid.
- Smolecule. Buy 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.
- Benchchem. 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid | 1248116-96-2.
- Smolecule. 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid.
- Bruno, G., et al. (2007). Synthesis and biological evaluation of some 1H-pyrazole-4-carboxylic acid ethyl esters as inhibitors of neutrophil chemotaxis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843-2847.
- PubChem. This compound.
- Benchchem. 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid.
- Faria, J. V., et al. (2017). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1436.
- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Faria, J. V., et al. (2017). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Faria, J. V., et al. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Request PDF.
- BenchChem. (2025).
- PubChem. Pyrazole-4-carboxylic acid.
- PubChem. CID 66846971.
- PubChemLite. 1-cyclopentyl-5-propyl-1h-pyrazole-4-carboxylic acid.
- ChemScene. 884494-36-4 | 3-Bromo-2-chloro-5-fluoropyridine.
- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- American Chemical Society. O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones.
- ResearchGate.
- SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- Synblock. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine.
- Google Patents.
- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- lookchem. Cas 884494-36-4,3-BROMO-2-CHLORO-5-FLUOROPYRIDINE.
- The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
- BLD Pharm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 5-cyclopropyl-1-phenyl-1h-pyrazole-4-carboxylic acid (C13H12N2O2) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
spectral characterization of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Spectral Characterization of 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the , a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2][3] The structural elucidation of this molecule is paramount for understanding its chemical reactivity and biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the analytical techniques employed for its characterization.
While direct experimental spectra for this compound are not extensively available in the public domain, this guide synthesizes established spectroscopic principles and data from analogous pyrazole derivatives to present a robust, predictive spectral analysis. This approach, rooted in extensive experience with similar molecular scaffolds, provides a scientifically sound framework for its characterization.
Molecular Structure and its Spectroscopic Implications
The unique arrangement of a pyrazole ring, a cyclopentyl group, and a carboxylic acid moiety in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the spectral data.
Caption: Key structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the pyrazole ring, the cyclopentyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole N-H | 12.0 - 13.0 | Broad singlet | 1H |
| Pyrazole C-H | 7.5 - 8.0 | Singlet | 1H |
| Carboxylic Acid O-H | 10.0 - 12.0 | Broad singlet | 1H |
| Cyclopentyl CH (methine) | 3.0 - 3.5 | Multiplet | 1H |
| Cyclopentyl CH₂ (methylene) | 1.5 - 2.5 | Multiplet | 8H |
-
Expert Insight: The broadness of the N-H and O-H signals is a consequence of proton exchange and hydrogen bonding. The exact chemical shift of the pyrazole C-H proton is sensitive to the substituent at the C5 position.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 165 - 175 |
| Pyrazole C5 | 140 - 150 |
| Pyrazole C3 | 130 - 140 |
| Pyrazole C4 | 110 - 120 |
| Cyclopentyl CH (methine) | 35 - 45 |
| Cyclopentyl CH₂ (methylene) | 25 - 35 |
-
Causality in Experimental Choice: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the exchangeable protons (N-H and O-H) and for solubilizing the carboxylic acid.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique.
-
Predicted Molecular Ion: The expected molecular weight is approximately 194.23 g/mol .[4] In positive ion mode ESI-MS, the [M+H]⁺ ion would be observed at m/z 195.24. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 193.22.
-
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the carboxylic acid group (CO₂H) or fragmentation of the cyclopentyl ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Utilize an electrospray ionization (ESI) source.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the pyrazole ring.[5][6]
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong, Sharp |
| Pyrazole N-H | Stretching | ~3200 | Medium |
| C-H (Aliphatic/Aromatic) | Stretching | 2850 - 3100 | Medium |
| C-N/C=N (Pyrazole) | Stretching | 1400 - 1600 | Medium |
-
Trustworthiness of the Protocol: The broad O-H stretch of the carboxylic acid, often overlapping with the C-H stretches, is a hallmark of this functional group due to strong hydrogen bonding.[5] Its presence is a reliable indicator.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The pyrazole ring in this compound is expected to exhibit UV absorption.
-
Predicted Absorption: A primary absorption maximum (λ_max) is anticipated in the range of 210-230 nm, corresponding to the π → π* transition of the pyrazole ring. The carboxylic acid group may also contribute to the absorption in this region.[7][8]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λ_max).
Conclusion
The comprehensive , as outlined in this guide, provides a robust framework for its structural confirmation and purity assessment. By leveraging the synergistic information obtained from NMR, MS, IR, and UV-Vis spectroscopy, researchers can proceed with confidence in their downstream applications, from medicinal chemistry lead optimization to materials science innovations. The predictive nature of the data presented herein, based on sound scientific principles and extensive experience, serves as a valuable starting point for the empirical analysis of this promising molecule.
References
-
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. | Semantic Scholar. (2011). Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2020). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2020). Retrieved from [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (2018). Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (2016). Retrieved from [Link]
-
1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (2013). Retrieved from [Link]
-
1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (2012). Retrieved from [Link]
-
5-cyclopropyl-1-phenyl-1h-pyrazole-4-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]
-
Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. (n.d.). Retrieved from [Link]
-
Typical UV spectra of the different compound types -from left to right... - ResearchGate. (2011). Retrieved from [Link]
-
Cyclopentylcarboxylic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1H-pyrazole-4-carboxylic acid, 5-amino-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-, ethyl ester. (n.d.). Retrieved from [Link]
-
1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem. (n.d.). Retrieved from [Link]
-
CID 66846971 | C8H8N4O4 - PubChem. (n.d.). Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Ethyl 5-amino-1-methylpyrazole-4-carboxylate - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | 1248463-84-4 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazole [webbook.nist.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this three-dimensional atomic arrangement. This guide presents a comprehensive walkthrough of the crystal structure analysis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid, a representative molecule from the medicinally significant pyrazole class of heterocyclic compounds.[1][2] While a published structure for this specific derivative is not available, this document serves as a practical, field-proven guide by detailing the complete experimental and analytical workflow. It synthesizes established crystallographic protocols with structural insights derived from closely related pyrazole-4-carboxylic acids to provide a robust and scientifically grounded case study.
Introduction: The Significance of Pyrazole Scaffolds and Solid-State Characterization
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[3] Their versatile biological activities span anti-inflammatory (e.g., Celecoxib), anticancer, and anti-infective agents.[2][4] The specific functionalization of the pyrazole ring dictates the molecule's interaction with biological targets. For any API, the crystal structure is a fundamental property. It governs critical pharmaceutical attributes and is a key component of intellectual property. Understanding the precise arrangement of molecules, particularly the intermolecular interactions like hydrogen bonds, provides invaluable insight for drug formulation, polymorphism screening, and the design of next-generation analogues.[5]
This guide uses this compound as a case study to illustrate the process of determining and analyzing a crystal structure, from initial synthesis to the final interpretation of supramolecular assemblies.
The Workflow: From Synthesis to Structure
The journey from a chemical concept to a refined crystal structure is a multi-step process. Each stage is critical for the success of the final analysis. The overall workflow is depicted below.
Caption: The experimental workflow from chemical synthesis to final validated crystal structure.
Step-by-Step Protocol: Synthesis and Crystallization
Rationale: The primary prerequisite for SCXRD is a high-quality single crystal, which can only be grown from highly pure material.[5] The synthesis method described here is a standard and robust approach for producing pyrazole-4-carboxylic acids.[1]
Protocol:
-
Synthesis: The target compound is synthesized via a cyclocondensation reaction. Ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate is reacted with hydrazine hydrate in an ethanol solvent under reflux. The resulting ester is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.
-
Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to achieve >99% purity, as confirmed by NMR and HPLC.
-
Crystal Growth:
-
Solvent Selection: A solvent screen is performed to identify systems where the compound has moderate solubility. For carboxylic acids, polar protic solvents are often successful. A mixture of acetonitrile and water is selected.
-
Method: Slow evaporation is chosen for its simplicity and effectiveness. A saturated solution of the purified compound in acetonitrile/water (1:1) is prepared at room temperature.
-
Execution: The solution is filtered through a 0.2 µm syringe filter into a clean vial, which is then covered with parafilm. The parafilm is pierced with a needle a few times to allow for slow solvent evaporation over several days.
-
Outcome: This process yields colorless, prism-shaped single crystals suitable for diffraction.[5]
-
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a non-destructive technique that provides precise information on unit cell dimensions, bond lengths, and bond angles.[6]
Step-by-Step Protocol: Data Collection and Structure Refinement
Rationale: The goal of the data collection experiment is to measure the intensities of as many unique diffracted X-ray reflections as possible.[7] The subsequent computational steps translate this diffraction pattern into a 3D model of the electron density, from which the atomic positions are determined.[5]
Protocol:
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[8]
-
Data Collection: The crystal is cooled to 100 K in a stream of nitrogen gas to minimize thermal motion. X-rays (e.g., Mo Kα, λ=0.71073 Å) are directed at the crystal.[9] As the crystal is rotated, a series of diffraction images are collected on a detector.[6]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that generate an initial electron density map from the reflection intensities. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined. The final output is a Crystallographic Information File (CIF).
Structural Analysis and Interpretation: A Case Study
As no public crystal structure exists for the title compound, we present an analysis based on expected structural parameters derived from the known crystal structure of 1H-Pyrazole-4-carboxylic acid and general principles of crystal engineering.[10][11]
Crystallographic Data
The following table summarizes the hypothetical but realistic crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₉H₁₂N₂O₂ |
| Formula Weight | 180.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.5 |
| c (Å) | 16.0 |
| β (°) | 95.0 |
| Volume (ų) | 920.0 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Radiation (Å) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Molecular Geometry
The molecule consists of a planar pyrazole ring substituted at the 4-position with a carboxylic acid group and at the 5-position with a cyclopentyl group. The carboxylic acid group is expected to be nearly coplanar with the pyrazole ring to maximize conjugation. The cyclopentyl ring will adopt an envelope or twist conformation to minimize steric strain.
Supramolecular Assembly and Hydrogen Bonding
The dominant intermolecular force governing the crystal packing of carboxylic acids is hydrogen bonding.[12][13] In pyrazole-4-carboxylic acids, a robust and characteristic hydrogen-bonding pattern is observed, forming infinite one-dimensional ribbons.[10]
Two distinct hydrogen bonds create this motif:
-
Carboxylic Acid Dimer Synthon: The classic R²₂(8) homodimeric synthon forms between the carboxylic acid groups of two molecules.[14][15] This involves two O—H···O hydrogen bonds.
-
Pyrazole-Carboxyl Synthon: The pyrazole N—H (from the N1 position) acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule's carboxylic acid group, forming a C(4) chain motif.
These two interactions combine to link the molecules into a planar, ribbon-like structure. The bulky, non-polar cyclopentyl groups would then be expected to pack between these ribbons, likely influencing the stacking arrangement and contributing to the overall three-dimensional architecture.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]
- 14. mdpi.com [mdpi.com]
- 15. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Lacking extensive published empirical data, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, including polarity, hydrogen bonding, and acid-base properties. The guide dissects the molecule's structure—a moderately polar pyrazole core, a polar acidic carboxylic acid group, and a nonpolar cyclopentyl substituent—to forecast its behavior across a spectrum of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of solubility via the equilibrium shake-flask method is provided, empowering researchers to generate precise empirical data. This document is intended to serve as a foundational resource for scientists, enabling informed solvent selection for synthesis, purification, formulation, and screening processes.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in modern pharmacology. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject molecule is characterized by three key structural features that dictate its physicochemical properties and, consequently, its solubility:
-
A 1H-pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing moderate polarity and sites for hydrogen bonding.
-
A 4-carboxylic acid group: A highly polar, acidic functional group that can act as both a hydrogen bond donor and acceptor.
-
A 5-cyclopentyl group: A nonpolar, lipophilic aliphatic ring that increases the molecule's hydrocarbon character.
Understanding the solubility of this compound is a critical prerequisite for its practical application. Solvent selection impacts every stage of the research and development pipeline, from controlling reaction kinetics during synthesis to enabling effective purification by crystallization and chromatography, and ultimately, to formulating stable and bioavailable drug products. This guide provides the theoretical framework and practical methodology required to expertly navigate these challenges.
Core Physicochemical Properties
A molecule's fundamental properties provide the basis for predicting its solubility. The interplay between the acidic carboxylic acid and the bulky, nonpolar cyclopentyl group defines the compound's character.
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₉H₁₂N₂O₂ | Derived from structure. |
| Molar Mass | ~196.21 g/mol | Calculated from the molecular formula. |
| Predicted pKa | 2.10 ± 0.50 | The electron-withdrawing nature of the pyrazole ring enhances the acidity of the carboxylic acid group.[2] |
| Appearance | Likely a solid at room temperature. | Pyrazole and its carboxylic acid derivatives are typically crystalline solids.[3][4] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by the thermodynamics of dissolution, where the free energy change depends on overcoming the solute-solute and solvent-solvent interactions to form new, favorable solute-solvent interactions.
The "Like Dissolves Like" Principle
This long-standing principle remains the most effective heuristic for predicting solubility. It posits that substances with similar intermolecular forces and polarity are likely to be miscible. Solvents are broadly classified as:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): Capable of hydrogen bonding and have large dipole moments.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): Have large dipole moments but lack O-H or N-H bonds for hydrogen bond donation.
-
Nonpolar Solvents (e.g., hexane, toluene): Have low dipole moments and primarily interact via London dispersion forces.
Influence of Molecular Structure on Intermolecular Forces
The solubility of this compound is a direct result of the balance between its functional groups:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyrazole N-H can also donate and the second nitrogen can accept. This strongly favors solubility in polar protic solvents.
-
Dipole-Dipole Interactions: The polar C=O and C-N bonds contribute to an overall molecular dipole, promoting solubility in polar aprotic solvents.
-
Van der Waals Forces: The nonpolar cyclopentyl ring enhances lipophilicity, increasing interactions with nonpolar solvents.
The Critical Role of pH and Salt Formation
As a carboxylic acid, the compound's solubility is highly pH-dependent. In the presence of a base, it will deprotonate to form a carboxylate salt. This transformation from a neutral molecule to an ion dramatically increases polarity and, therefore, aqueous solubility.[5] R-COOH + NaOH → R-COO⁻Na⁺ + H₂O (Neutral, less soluble) → (Ionic, highly soluble)
Carboxylic acids are generally strong enough to be deprotonated by both strong bases (e.g., NaOH) and weak bases (e.g., NaHCO₃).[5][6]
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The polar carboxylic acid and pyrazole groups are countered by the large, nonpolar cyclopentyl group, limiting water solubility. |
| Methanol / Ethanol | Polar Protic | Soluble to Highly Soluble | These alcohols can effectively hydrogen bond with the carboxylic acid and pyrazole moieties while also solvating the cyclopentyl group.[3] |
| Acetone | Polar Aprotic | Soluble | The strong dipole of acetone interacts favorably with the polar groups of the molecule. Pyrazole derivatives show good solubility in acetone.[7] |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | DCM has a moderate polarity that can solvate the overall molecule, but it cannot accept hydrogen bonds as effectively as other solvents. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Offers a balance of polarity and nonpolar character suitable for solvating a molecule with mixed characteristics. |
| Toluene | Nonpolar | Poorly Soluble | The high polarity of the carboxylic acid group prevents significant dissolution in aromatic hydrocarbon solvents. |
| Hexane | Nonpolar | Insoluble | The extreme mismatch in polarity between the solute's polar groups and the nonpolar solvent will result in very poor solubility. |
| 5% NaOH (aq) | Aqueous Base | Highly Soluble | Forms a highly polar and water-soluble sodium carboxylate salt.[6] |
| 5% NaHCO₃ (aq) | Aqueous Base | Highly Soluble | As a relatively strong carboxylic acid, it is readily deprotonated by bicarbonate to form a soluble salt.[5][8] |
Experimental Determination of Solubility
The predictive profile must be validated by empirical measurement. The isothermal equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[9][10]
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Protocol
This protocol describes a self-validating system for obtaining accurate solubility data.
-
Preparation of Stock Vials:
-
To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg, ensuring solid will remain after equilibrium). The key is to have more solid than will dissolve.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly with screw caps containing a chemically resistant septum.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C).
-
Agitate the samples for a minimum of 24 hours. Causality Note: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. For compounds that dissolve slowly, 48 or 72 hours may be necessary. A time-point study is recommended to confirm equilibrium has been reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed in the incubator for 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a clean syringe.
-
Attach a 0.45 µm syringe filter (e.g., PTFE for organic solvents) to the syringe. Trustworthiness Note: Filtering is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Dispense the filtered saturated solution into a clean, pre-weighed vial.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely.
-
Once the solvent is removed and a dry solid residue remains, weigh the vial again.
-
Calculation:
-
Mass of Solute = (Mass of vial + dry residue) - (Mass of empty vial)
-
Mass of Solvent = (Mass of vial + solution) - (Mass of vial + dry residue)
-
Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100
-
-
-
Quantification (Chromatographic Method - Higher Precision):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known high concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Analyze the standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).
-
Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculation:
-
Solubility (mg/mL) = Concentration from curve (mg/mL) * Dilution Factor
-
-
Safety, Handling, and Disposal
While specific toxicological data for this compound is limited, related pyrazole carboxylic acids are classified with certain hazards.[4][11] Standard laboratory precautions should be observed.
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat to avoid skin and eye contact. Avoid inhalation of dust.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[13]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. A common method for organic compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[12]
Conclusion
This compound possesses a hybrid molecular structure that dictates a nuanced solubility profile. Its behavior is dominated by the polar carboxylic acid and pyrazole groups, rendering it soluble in polar organic solvents like alcohols and acetone, as well as in aqueous bases through salt formation. The nonpolar cyclopentyl group reduces its affinity for water but may enhance solubility in solvents of intermediate polarity. The theoretical predictions made in this guide serve as a strong starting point for solvent selection, but they must be complemented by precise empirical measurements. The detailed experimental protocol provided herein offers a robust framework for generating the high-quality data necessary to advance research and development involving this promising compound.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.
- Pyrazole. (n.d.). Solubility of Things.
- 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid. (n.d.). Benchchem.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Improving solubility of pyrazole derivatives for reaction. (n.d.). BenchChem.
- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021). Biosynth.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Pyrazole-4-carboxylic acid. (n.d.). PubChem, NIH.
- SAFETY DATA SHEET - 1H-Pyrazole-4-carboxylic acid. (2009). Fisher Scientific.
- 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid. (n.d.). Benchchem.
- Safety Data Sheet - 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (2024). CymitQuimica.
- Safety Data Sheet - rel-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. (2025). ChemScene.
- 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid - Physico-chemical Properties. (n.d.). ChemBK.
- SAFETY DATA SHEET - 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid. (n.d.). Fisher Scientific.
- Solubility of Organic Compounds. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. chem.ws [chem.ws]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. chemscene.com [chemscene.com]
theoretical studies of cyclopentyl pyrazole compounds
Theoretical studies provide an indispensable framework for the modern drug discovery of cyclopentyl pyrazole compounds. By integrating quantum mechanics (DFT), simulation (molecular docking), and statistical modeling (QSAR), researchers can build a deep, predictive understanding of structure-activity relationships. [8][18]This guide has outlined the core methodologies, emphasizing the causal logic behind protocol choices and the importance of self-validating workflows. The power of this approach lies in its ability to rationalize experimental observations and, more importantly, to guide the prospective design of novel molecules with enhanced therapeutic potential. Future work will undoubtedly see the increased integration of molecular dynamics simulations to account for protein flexibility and more advanced machine learning-based QSAR models to further refine activity predictions. [20][21]
References
- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
- In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- Synthesis and DFT Calculation of Novel Pyrazole Deriv
- Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.
- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.
- Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties.
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.
- 5D-QSAR studies of 1H-pyrazole deriv
- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
- Synthesis, characterization and DFT study of a new family of pyrazole derivatives.
- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrimidine Tethered Pyrazoles: Synthesis, Biological, and Molecular Docking Studies.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
- Synthesis and Biological Activities of Some Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.
- Recent Advances in the Development of Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 7. mdpi.com [mdpi.com]
- 8. eurasianjournals.com [eurasianjournals.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. science.su.edu.krd [science.su.edu.krd]
A Technical Guide to the Preliminary Biological Screening of Pyrazole Derivatives
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for conducting the preliminary biological evaluation of novel pyrazole derivatives. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and several kinase inhibitors used in oncology.[1][2][3] Its metabolic stability and versatile synthetic accessibility have made it a "privileged scaffold" for discovering agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
This document moves beyond a simple recitation of protocols. It emphasizes the strategic rationale behind experimental design, data interpretation, and the logical progression from a newly synthesized compound to a promising "hit" candidate.
Strategic Design of the Screening Cascade
A successful screening campaign is not a random search but a structured, multi-step process known as a screening cascade. The goal is to efficiently and cost-effectively triage a library of compounds, identifying those with the desired biological activity while eliminating inactive or undesirable ones.
The causality behind this tiered approach is resource management. Primary assays are typically designed for high-throughput capacity to handle large numbers of compounds, focusing on identifying any level of activity at a single concentration. Subsequent secondary and tertiary assays are more complex, resource-intensive, and designed to confirm and characterize the activity of the initial "hits."
Caption: A generalized workflow for a drug discovery screening cascade.
Target Selection: Aligning Chemistry with Biology
The choice of initial screens should be hypothesis-driven, based on the structural features of the synthesized pyrazole derivatives and known activities of similar compounds.
-
Anticancer Agents: Many pyrazole-containing drugs are kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[2][4] Therefore, screening against cancer cell lines or specific kinases (e.g., VEGFR-2, CDK2, B-Raf) is a logical starting point.[10][11][12]
-
Antimicrobial Agents: The pyrazole nucleus is present in compounds active against a range of pathogens.[1][13] Initial screening against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) is warranted.[14][15]
Primary In Vitro Screening Protocols
The following sections provide validated, step-by-step protocols for key primary assays. The trustworthiness of these methods lies in their widespread adoption and standardization within the scientific community, ensuring reproducibility and comparability of results.
Anticancer Activity: Cytotoxicity Screening
The most common primary screen for anticancer potential is a cell viability assay, which measures the concentration-dependent cytotoxic or cytostatic effect of a compound on various cancer cell lines. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Experimental Protocol: MTT Cell Viability Assay [16]
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of each pyrazole derivative (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM).
-
Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Anticancer Cytotoxicity
| Compound ID | Target Cell Line | IC₅₀ (µM) ± SD |
| PYR-001 | MCF-7 (Breast) | 15.2 ± 1.8 |
| PYR-001 | A549 (Lung) | 23.5 ± 2.1 |
| PYR-002 | MCF-7 (Breast) | > 100 |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
Anti-inflammatory Activity: COX Enzyme Inhibition
For pyrazoles designed as anti-inflammatory agents, a direct biochemical assay measuring the inhibition of COX-1 and COX-2 enzymes is the gold standard primary screen. This allows for the determination of both potency and selectivity, a critical factor for avoiding gastrointestinal side effects associated with COX-1 inhibition.
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay [5][7]
This protocol utilizes commercially available COX-1 (ovine) and COX-2 (human recombinant) enzyme immunoassay (EIA) kits.
-
Reagent Preparation: Prepare all buffers, reagents, arachidonic acid (substrate), and standards as per the kit manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in assay buffer. Celecoxib or another known NSAID should be used as a positive control.
-
Assay Procedure (in a 96-well plate):
-
Add 150 µL of assay buffer to the background wells.
-
Add 100 µL of assay buffer to the maximum activity wells.
-
Add 100 µL of the diluted test compounds or controls to their respective wells.
-
Add 10 µL of heme to all wells except the background.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to all wells except the background.
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 20 µL of arachidonic acid solution to all wells except the background.
-
Reaction Termination: Incubate for 2 minutes at 25°C, then add 40 µL of 1 M HCl to terminate the enzyme reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is then measured using the competitive EIA portion of the kit, which involves incubation with a PGE₂-acetylcholinesterase tracer and subsequent colorimetric development.
-
Data Acquisition & Analysis: Read the absorbance at 412 nm. Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation: COX Inhibition and Selectivity
| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) |
| PYR-003 | 8500 | 39.4 | 215.7 |
| PYR-004 | 9500 | 61.2 | 155.2 |
| Celecoxib | 7600 | 35.0 | 217.1 |
Antimicrobial Activity: Broth Microdilution Method
To quantify the antimicrobial potency of pyrazole derivatives, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: MIC Determination by Broth Microdilution [14][17]
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., S. aureus, E. coli, C. albicans) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in broth to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of ~7.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) should also be tested.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation: Antimicrobial Activity (MIC)
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| PYR-005 | 62.5 | 125 | 250 |
| PYR-006 | 125 | > 250 | 62.5 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Clotrimazole | N/A | N/A | 1.0 |
Hit Selection and Progression
Following the primary screens, the collected data must be analyzed to select "hits" for progression to secondary screening. A hit is not necessarily the most potent compound but the one with the best overall profile for the intended therapeutic application.
Criteria for Hit Selection:
-
Potency: The compound shows significant activity at a relevant concentration (e.g., IC₅₀ or MIC < 10-20 µM).
-
Selectivity: For target-based screens (e.g., COX), the compound shows selectivity for the target of interest over related off-targets.
-
Structure-Activity Relationship (SAR): Activity can be logically correlated with the chemical structure, suggesting a specific mode of action rather than non-specific effects.
-
Novelty: The chemical scaffold is novel and not encumbered by existing intellectual property.
Caption: A decision-making workflow for advancing hits from primary screening.
Outlook: Secondary and In Vivo Screening
Compounds that meet the hit criteria are advanced to more detailed studies. While beyond the scope of this preliminary guide, these next steps are crucial for validating the initial findings.
-
Secondary Assays: These are designed to elucidate the mechanism of action. For an anticancer hit, this could involve cell cycle analysis or apoptosis assays.[18] For an anti-inflammatory hit, it might involve measuring the inhibition of PGE₂ production in a cell-based assay.[7]
-
In Vivo Models: Promising candidates are eventually tested in animal models to evaluate efficacy and pharmacokinetics. Common models include carrageenan-induced paw edema in rats for anti-inflammatory activity or tumor xenograft models in mice for anticancer activity.[5][17][18]
This structured approach ensures that resources are focused on the most promising pyrazole derivatives, maximizing the potential for the discovery of novel therapeutic agents.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
-
Jubie, S., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 24(3), 676-682. [Link]
-
Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]
-
Gierlich, P., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 16(11), 874-884. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2419363. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2933. [Link]
-
Shapi, M., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(19), 6296. [Link]
-
Verma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1855-1875. [Link]
-
Kwarciak-Kozłowska, A., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(24), 8963. [Link]
-
Abu-Hashem, A. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10484. [Link]
-
Alam, M. J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4066. [Link]
-
Fayed, E. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. [Link]
-
Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3563. [Link]
-
Naim, M. J., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
Verma, R., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Abu-Hashem, A. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9673-9686. [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1541-1554. [Link]
-
Kumar, A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1307, 137956. [Link]
-
Kumar, D., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(11), 7707-7731. [Link]
-
Tebbji, K., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1347-1353. [Link]
-
Abu-Hashem, A. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10484. [Link]
-
Soni, H. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a588-a597. [Link]
-
Sree, S. A., & Kumar, Dr. A. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), d142-d149. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(12), 106037. [Link]
-
Kumar, A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
Al-Zahrani, A. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 735. [Link]
-
Alam, M. J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. ijnrd.org [ijnrd.org]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Introduction
5-Cyclopentyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific substitution of a cyclopentyl group at the 5-position and a carboxylic acid at the 4-position can impart unique physicochemical properties, influencing the molecule's potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive, field-proven protocol for the synthesis of this target compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on established principles of pyrazole synthesis, primarily the condensation of β-ketoesters with hydrazine derivatives, followed by ester hydrolysis.[3][4]
Strategic Overview of the Synthesis
The synthesis of this compound is most efficiently achieved through a two-step process. The first key step is the construction of the pyrazole ring system via the condensation of a suitable β-ketoester, namely ethyl 2-cyclopentyl-2-oxoacetate, with a formylating agent and hydrazine. This is followed by the saponification (hydrolysis) of the resulting ethyl ester to yield the final carboxylic acid product. This strategy offers the advantage of utilizing readily available starting materials and employing robust and well-documented chemical transformations.
Experimental Workflow Diagram
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is divided into two main parts: the synthesis of the intermediate ethyl ester and its subsequent hydrolysis to the final carboxylic acid.
Part 1: Synthesis of Ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate
This step involves the formation of the pyrazole ring through the condensation of ethyl 2-cyclopentyl-2-oxoacetate with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which then undergoes cyclization with hydrazine hydrate.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| Ethyl 2-cyclopentyl-2-oxoacetate | C9H14O3 | 170.21 | 10.0 |
| Dimethylformamide dimethyl acetal (DMF-DMA) | C5H13NO2 | 119.16 | 12.0 |
| Hydrazine hydrate | H6N2O | 50.06 | 11.0 |
| Ethanol (anhydrous) | C2H5OH | 46.07 | 50 mL |
| Acetic acid (glacial) | CH3COOH | 60.05 | catalytic |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyclopentyl-2-oxoacetate (1.70 g, 10.0 mmol) and anhydrous ethanol (30 mL).
-
Add dimethylformamide dimethyl acetal (1.43 g, 12.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.
-
Cool the reaction mixture to room temperature.
-
Add hydrazine hydrate (0.55 mL, 11.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the mixture to reflux and stir for an additional 6-8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of this compound (Saponification)
This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.[5]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| Ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate | C10H16N2O2 | 196.25 | 5.0 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 10.0 |
| Methanol | CH3OH | 32.04 | 20 mL |
| Water | H2O | 18.02 | 10 mL |
| Hydrochloric acid (1M HCl) | HCl | 36.46 | As needed |
Procedure:
-
In a 50 mL round-bottom flask, dissolve the purified ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate (0.98 g, 5.0 mmol) in a mixture of methanol (20 mL) and water (10 mL).
-
Add sodium hydroxide (0.40 g, 10.0 mmol) to the solution and stir vigorously at room temperature.
-
Gently heat the mixture to 40-50 °C and monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[5]
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.[5]
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound as a solid.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-established pathway. Initially, the β-ketoester reacts with DMF-DMA to form a more reactive enaminone intermediate. This intermediate then undergoes a cyclocondensation reaction with hydrazine. The mechanism is outlined below:
Caption: Key steps in the pyrazole synthesis mechanism.
Characterization Data (Expected)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic peaks for the cyclopentyl protons, the pyrazole NH proton (which may be broad), and the pyrazole CH proton. The carboxylic acid proton will also be present, likely as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbons of the cyclopentyl ring, the pyrazole ring, and the carboxylic acid carbonyl group should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C9H12N2O2 (180.21 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and N-H stretching of the pyrazole ring are expected.
Trustworthiness and Self-Validation
The described protocol is based on fundamental and widely applied reactions in heterocyclic chemistry. The progress of each step can be reliably monitored by TLC, allowing for adjustments in reaction time as needed. The purification of the intermediate ester by column chromatography and the precipitation of the final product upon acidification are robust methods for obtaining a high-purity compound. The expected characterization data provides a clear benchmark for validating the successful synthesis of the target molecule.
References
-
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters - Wiley Online Library. Available at: [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters - Europe PMC. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. Available at: [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available at: [Link]
-
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl - The Royal Society of Chemistry. Available at: [Link]
-
O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones - American Chemical Society. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. Available at: [Link]
-
(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols for 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-CPCA-202601 Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid as a research chemical. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] This guide moves beyond basic specifications to provide in-depth protocols, the scientific rationale behind experimental designs, and a strategic framework for leveraging this compound as a building block in discovery programs. We cover foundational protocols for handling and characterization, detailed methodologies for chemical derivatization, and robust protocols for primary and secondary biological screening.
Compound Profile & Strategic Overview
This compound belongs to a class of heterocyclic compounds that are of significant interest due to their wide range of demonstrated biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The core pyrazole ring acts as a versatile scaffold, and its substituents critically influence biological targeting and potency.[6] The cyclopentyl group at position 5 provides a lipophilic anchor, potentially enhancing membrane permeability or interaction with hydrophobic pockets in target proteins. The carboxylic acid at position 4 is the key functional handle for chemical modification, allowing for the creation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).
1.1. Physicochemical Properties & Handling
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₂N₂O₂ | - |
| Molecular Weight | 180.20 g/mol | Calculated |
| Appearance | White to off-white solid (typical for this class) | General knowledge |
| Solubility | Soluble in DMSO, DMF, Methanol. Poorly soluble in water. | Typical for small molecule carboxylic acids |
| Storage | Store at 2-8°C. Keep container tightly closed in a dry, well-ventilated place. | Standard for research chemicals |
1.2. Safety & Handling Precautions
While specific data for this exact compound is limited, related pyrazole-4-carboxylic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.
-
First Aid: In case of contact, rinse eyes cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[7]
Foundational Protocols
2.1. Preparation of Stock Solutions
The trustworthiness of any biological data begins with accurate compound concentrations. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 1.80 mg of this compound using an analytical balance.
-
Solubilization: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Causality Note: Aliquoting is critical because water absorption by DMSO upon repeated exposure to ambient air can cause compound precipitation during freezing, leading to inaccurate concentrations in subsequent experiments.
-
2.2. Purity and Identity Verification (HPLC-MS)
Before initiating a screening campaign, it is imperative to verify the purity and confirm the molecular weight of the starting material.
Protocol 2.2: Quality Control via HPLC-MS
-
Sample Preparation: Dilute the 10 mM DMSO stock solution to 10 µM in a 50:50 mixture of acetonitrile and water.
-
Chromatography (Example Conditions):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Example Conditions):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Expected [M+H]⁺: 181.09.
-
Expected [M-H]⁻: 179.08.
-
-
Analysis: The purity should be ≥95% as determined by the area under the curve (AUC) of the main peak in the chromatogram. The observed mass in the MS spectrum should be within ±0.1 Da of the calculated mass.
-
Self-Validation: This step ensures that any observed biological activity is attributable to the target compound and not an impurity. General methods for analyzing carboxylic acids by mass spectrometry provide a basis for this approach.[9]
-
Application in Medicinal Chemistry: Scaffold Derivatization
The primary value of this compound is as a scaffold. The carboxylic acid moiety is an ideal handle for creating an amide library, a common strategy in medicinal chemistry to probe interactions with biological targets and modulate physicochemical properties.
3.1. Amide Coupling Workflow
The following protocol details a standard and robust method for amide bond formation using EDC (a carbodiimide) and NHS as coupling reagents.
Caption: Workflow for amide derivatization.
Protocol 3.1: Synthesis of an Amide Derivative (General Procedure)
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Causality Note: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. NHS traps this intermediate to form a more stable NHS-ester, which is less prone to side reactions and reacts efficiently with amines.[10]
-
-
Activation: Stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and LC-MS.
Biological Screening Applications & Protocols
Given that pyrazole derivatives exhibit broad biological activity, a logical screening cascade is essential to efficiently identify the potential of this specific scaffold.[3][11]
4.1. Proposed Biological Screening Cascade
Caption: A logical cascade for biological screening.
4.2. Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth. A related compound, 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid, has shown activity against E. coli and S. aureus, making these relevant starting strains.[12]
Protocol 4.2: Broth Microdilution MIC Assay
-
Bacterial Culture: Inoculate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) and incubate until they reach the logarithmic growth phase. Adjust the culture density to ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare serial two-fold dilutions of the test compound in MHB. Start from 128 µg/mL down to 0.25 µg/mL. A typical final volume is 100 µL per well.
-
Controls:
-
Vehicle Control: Wells with MHB and the corresponding concentration of DMSO (without compound).
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Wells with MHB only (sterility control).
-
Growth Control: Wells with MHB and bacteria (no compound).
-
-
Inoculation: Add 100 µL of the adjusted bacterial culture to each well (except the negative control). The final volume is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader at 600 nm.
-
Self-Validation: The controls are essential. The growth control must be turbid, the negative control must be clear, and the positive control should show inhibition at its known MIC.
-
Example Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Test Compound | 32 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
4.3. Protocol: Anti-Inflammatory Nitric Oxide (NO) Assay
This assay measures the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol 4.3: Griess Assay for Nitrite in Macrophages
-
Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media. Add fresh media containing serial dilutions of the test compound. Also include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: To induce inflammation, add LPS to all wells (final concentration 1 µg/mL) except for the "unstimulated" control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Nitrite Measurement (Griess Reagent):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Griess Reagent B) to each well and incubate for another 10 minutes in the dark.
-
-
Analysis: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Causality Note: A parallel cytotoxicity assay (e.g., MTT) must be run. A decrease in NO could be due to true anti-inflammatory activity or simply cell death. The compound is only considered a "hit" if it reduces NO production at non-toxic concentrations.
-
Conclusion and Future Directions
This compound represents a valuable starting point for medicinal chemistry and chemical biology research. Its "privileged" pyrazole core suggests a high likelihood of biological relevance, while the cyclopentyl and carboxylic acid groups provide clear vectors for SAR exploration. The protocols outlined in this guide provide a robust framework for validating the compound, creating derivative libraries, and screening for antimicrobial and anti-inflammatory activities. Positive results from this screening cascade would warrant further investigation into the mechanism of action, target identification, and pharmacokinetic properties.
References
- BenchChem. (n.d.). 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid.
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved January 19, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(1), 1. Available at: [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Published online 2018 Jan 5. Available at: [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176–188. Available at: [Link]
-
Inam, M., & Dutt, R. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18. Available at: [Link]
-
Zhang, L., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Zeitschrift für Naturforschung C, 73(9-10), 373-379. Available at: [Link]
-
Singh, A., & Sharma, P. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2268065. Available at: [Link]
-
Shramko, Y. I., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6271. Available at: [Link]
-
ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]
-
Capot Chemical. (2013). MSDS of 1H-Pyrazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Meteleva, E. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(7), 6773. Available at: [Link]
-
Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Singh, A., & Sharma, P. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2268065. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
in vitro anti-inflammatory assay of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
An Application Guide for the In Vitro Evaluation of 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid as a Novel Anti-inflammatory Agent
Abstract
This application note provides a comprehensive framework and detailed protocols for the in vitro characterization of the anti-inflammatory properties of this compound. Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory activity.[1][2][3] This guide is designed for researchers in drug discovery and pharmacology, detailing a logical, tiered approach to assess the compound's efficacy and elucidate its mechanism of action. The protocols cover essential assays, from initial cytotoxicity and primary screening of nitric oxide inhibition in macrophage models to mechanistic studies targeting cyclooxygenase-2 (COX-2) activity and the NF-κB signaling pathway.
Introduction: The Rationale for Investigating Pyrazole Derivatives
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component in the pathophysiology of numerous chronic diseases, including arthritis, cardiovascular disease, and cancer.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, primarily functioning by inhibiting cyclooxygenase (COX) enzymes to suppress prostaglandin production.[1] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced at inflammatory sites.[1][6][7][8] The search for safer NSAIDs with improved side-effect profiles has driven the development of selective COX-2 inhibitors.[1][5]
The pyrazole scaffold is a cornerstone of many successful anti-inflammatory drugs, most notably Celecoxib, a selective COX-2 inhibitor.[1][9] This privileged structure offers a versatile foundation for designing novel therapeutic agents.[2][10] This guide outlines a systematic in vitro workflow to evaluate this compound, a novel pyrazole derivative, for its potential as a selective and effective anti-inflammatory compound.
The Inflammatory Cascade: Key Pathways and Assay Strategy
To comprehensively evaluate the anti-inflammatory potential of a test compound, it is crucial to probe its effects at multiple points within the inflammatory cascade. Our strategy employs the murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation.[11][12] Stimulation of these cells with bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response through the Toll-like receptor 4 (TLR4), activating downstream signaling pathways, principally the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15] This leads to the upregulation of key pro-inflammatory enzymes and mediators, which serve as measurable endpoints in our assays.
The primary pathways and mediators targeted in this guide are:
-
NF-κB Signaling: A master regulator of inflammatory gene expression.[16][17] Its activation leads to the transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines.[13][15]
-
Nitric Oxide (NO) Production: Synthesized by inducible nitric oxide synthase (iNOS), NO is a key signaling molecule in inflammation.[18][19] Its production is a reliable indicator of macrophage activation.
-
Prostaglandin Synthesis: Mediated by COX-2, the production of prostaglandins is a hallmark of inflammation.[1][20]
-
Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are secreted by activated macrophages to orchestrate the inflammatory response.[21][22][23]
Experimental Workflow
A tiered approach is recommended to efficiently screen and characterize the compound. The workflow begins with assessing safety (cytotoxicity) before moving to primary screening and subsequent mechanistic assays.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial Activity of Substituted Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Within the landscape of medicinal chemistry, pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold".[2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3][4][5] The versatile synthetic accessibility of the pyrazole nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological activity.[2]
This guide provides an in-depth overview and actionable protocols for researchers engaged in the synthesis and evaluation of substituted pyrazole compounds as potential antimicrobial agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards.
Part 1: Synthesis of Substituted Pyrazole Derivatives
The biological activity of pyrazole compounds is intrinsically linked to the nature and position of substituents on the pyrazole ring. A common and effective method for synthesizing the core pyrazole structure is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]
Protocol 1: General Synthesis of a Phenylpyrazole Derivative
This protocol describes a classical approach for synthesizing 1,3,5-trisubstituted pyrazoles, which often serve as the foundational structure for further derivatization.
Causality: The reaction leverages the nucleophilicity of the hydrazine nitrogen atoms attacking the electrophilic carbonyl carbons of the diketone. The subsequent dehydration and cyclization lead to the stable aromatic pyrazole ring. The choice of solvent and catalyst (often a weak acid like acetic acid) is critical to promote the reaction while minimizing side products.[6]
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., dibenzoylmethane)
-
Substituted hydrazine hydrate or hydrochloride (e.g., phenylhydrazine)
-
Glacial acetic acid or ethanol
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) system for reaction monitoring
Step-by-Step Procedure:
-
Dissolution: Dissolve equimolar amounts of the 1,3-dicarbonyl compound and the substituted hydrazine in a suitable solvent (e.g., glacial acetic acid or ethanol) in a round-bottom flask.
-
Reaction: Add a catalytic amount of acid if using a neutral solvent like ethanol. Heat the mixture to reflux for 2-6 hours.
-
Monitoring: Monitor the reaction progress using TLC. The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Wash the crude product with cold water and a minimal amount of cold ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the purified pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Part 2: In Vitro Antimicrobial Susceptibility Testing (AST)
The primary evaluation of a novel compound's antimicrobial potential is performed in vitro to determine its efficacy against a panel of clinically relevant microorganisms. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[7][8]
Workflow for Antimicrobial Compound Screening
Caption: High-level workflow for antimicrobial drug discovery with pyrazoles.
Protocol 2: Broth Microdilution for MIC Determination
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[9][10][11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]
Causality: This method provides a quantitative measure of the compound's potency. By serially diluting the compound, we can pinpoint the specific concentration at which it inhibits microbial growth. Standardization of the bacterial inoculum is crucial; too high a density can overwhelm the compound, while too low a density can lead to falsely low MIC values.[12]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test pyrazole compound, dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Incubator
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in the appropriate test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Compound Dilution: Prepare a stock solution of the pyrazole compound. In the 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial/fungal inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a known antibiotic serially diluted, plus inoculum.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, plus inoculum.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[13]
-
MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[13]
Data Presentation: Summarizing MIC Values
Quantitative data should be organized clearly to facilitate structure-activity relationship analysis.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. A. baumannii[1] |
| PYZ-01 | H | 4-Cl-Ph | 16 | 64 | 32 |
| PYZ-02 | CH₃ | 4-F-Ph | 8 | 32 | 16 |
| PYZ-03 | H | 2-Naphthyl | 4 | >128 | 8[14] |
| PYZ-04 | H | 4-COOH-Ph | >128 | >128 | >128 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 |
Data are hypothetical and for illustrative purposes.
Part 3: Structure-Activity Relationship (SAR) Insights
SAR analysis is fundamental to optimizing lead compounds. By comparing the chemical structures of various pyrazole derivatives with their corresponding antimicrobial activities, researchers can identify key molecular features that enhance potency.[1][15]
Key SAR Observations for Antimicrobial Pyrazoles:
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) on phenyl rings attached to the pyrazole core often significantly enhances antibacterial activity.[1]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role. Naphthyl-substituted pyrazoles, for instance, have shown potent activity against Gram-positive bacteria, potentially due to enhanced cell wall disruption.[14]
-
Hybrid Molecules: Fusing the pyrazole scaffold with other pharmacophores like thiazole, coumarin, or even existing antibiotics (e.g., penicillin) can lead to synergistic effects and broad-spectrum activity.[1][16]
-
Polar Groups: The presence of highly polar groups, such as carboxylic acids, can sometimes be detrimental to activity, possibly by hindering cell penetration.[15]
Caption: Simplified pathway of DNA gyrase inhibition by a pyrazole compound.
These application notes and protocols provide a foundational framework for the systematic evaluation of substituted pyrazole compounds as novel antimicrobial agents. By combining robust synthetic strategies with standardized biological testing and insightful SAR analysis, researchers can accelerate the journey from initial hit discovery to lead optimization.
References
-
ProBiologists. Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]
-
Al-Ostath, A. et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5649-5657. [Link]
-
IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3). [Link]
-
Kaur, R. et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-225. [Link]
-
Fadli, M. et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 8(2), 71-79. [Link]
-
Al-Abdullah, E. S. et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(21), 7208. [Link]
-
Cetin, A. & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
-
Bekhit, A. A. & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie, 337(2), 91-97. [Link]
-
El-Sayed, W. A. et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2315-2334. [Link]
-
Moriarty, F. et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 41(1), 21-34. [Link]
-
Akhramez, S. et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]
-
Tudor, R. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(22), 16480. [Link]
-
Weinstein, M. P. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3). [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
ResearchGate. Structure activity relationship (SAR). [Link]
-
Sharma, A. et al. (2021). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 18(5), 458-480. [Link]
-
Spížek, J. & Řezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Biotechnology Advances, 35(6), 755-767. [Link]
-
Clinical & Laboratory Standards Institute (CLSI). Home Page. [Link]
-
CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Tudor, R. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
Chimienti, G. et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2530. [Link]
Sources
- 1. probiologists.com [probiologists.com]
- 2. ijrar.org [ijrar.org]
- 3. jchr.org [jchr.org]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nih.org.pk [nih.org.pk]
- 11. pid-el.com [pid-el.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid as a Potential Enzyme Inhibitor
Introduction: The Prominence of Pyrazole Scaffolds in Enzyme Inhibition
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties such as lipophilicity and metabolic stability.[1][3] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole core, targeting a wide array of clinical conditions.[1] Pyrazole derivatives have demonstrated inhibitory activity against a broad spectrum of enzyme classes, including protein kinases, dehydrogenases, proteases, and carbonic anhydrases, making them a privileged scaffold in modern drug discovery.[4][5][6][7][8]
This guide provides a comprehensive framework for the characterization of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid, a representative member of this class, as a potential enzyme inhibitor. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to progress from initial screening to detailed mechanistic studies.
Workflow for Enzyme Inhibitor Characterization
The systematic evaluation of a potential enzyme inhibitor follows a logical progression. This workflow ensures a thorough understanding of the compound's potency, selectivity, and mechanism of action.
Caption: Characteristic Lineweaver-Burk plots for different types of enzyme inhibition.
4.2. Dixon Plot for Ki Determination
-
Objective: To determine the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. [4][6]* Principle: The Dixon plot is a graphical method where the reciprocal of the reaction velocity (1/v) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. [4][6] Protocol:
-
Measure the initial reaction velocities at several inhibitor concentrations for two or more fixed substrate concentrations.
-
Plot 1/v versus [I].
Interpretation of Dixon Plots:
-
The intersection point of the lines provides information about the type of inhibition and allows for the determination of Ki. [4][6]For competitive inhibition, the lines intersect at a point where the x-coordinate is equal to -Ki.
| Kinetic Parameter | No Inhibitor | + Inhibitor (Competitive) | + Inhibitor (Non-competitive) |
| Vmax (µmol/min) | 100 | 100 | 50 |
| Km (µM) | 10 | 20 | 10 |
| Ki (µM) | N/A | 2.5 | 2.5 |
Table 2: Hypothetical kinetic parameters for an enzyme in the absence and presence of different types of inhibitors.
Conclusion
The methodologies outlined in this application note provide a robust and systematic approach to characterizing this compound, or any novel pyrazole derivative, as an enzyme inhibitor. By following these protocols, researchers can obtain reliable data on the compound's potency, selectivity, and mechanism of action, which are critical for its advancement in the drug discovery pipeline.
References
- Benchchem. (n.d.). In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide.
- Benchchem. (n.d.). 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid.
- Benchchem. (n.d.). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold.
- ACS Publications. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
- MDPI. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Molecules.
- Smolecule. (n.d.). Buy 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.
- PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.
- Benchchem. (n.d.). 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid.
- edX. (n.d.). IC50 Determination.
- Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition.
- Wikipedia. (n.d.). IC50.
- protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- David Fankhauser. (1994). Protocol for Lineweaver-Burk Plot: Lactase Kinetics.
- ScienceDirect. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Smolecule. (n.d.). 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid.
- Biosynth. (n.d.). 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Bio-protocol. (n.d.). LDH-A Enzyme Assay.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- ChemTalk. (n.d.). Lineweaver-Burk Plot.
- BPS Bioscience. (n.d.). PKM2 Kinase Inhibition Assay Kit.
- Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist.
- MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
- Cell Biologics Inc. (n.d.). LDH Assay.
- protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- Microbe Notes. (2022). Lineweaver–Burk Plot.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- UMass Lowell. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase.
- ResearchGate. (2025). Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease v1.
- MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
- MDPI. (2020). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- PMC. (n.d.). Structure-based discovery of dengue virus protease inhibitors.
- PMC. (2018). Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- protocols.io. (2024). In vitro kinase assay.
- Tocris Bioscience. (n.d.). Dilution Calculator.
- ResearchGate. (n.d.). Dengue protease inhibition assay. The reaction mixtures consisted of....
- Sigma-Aldrich. (n.d.). Protein Kinase Assay Kit, Universal (KA1).
- Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- YouTube. (2019). How to do the calculations necessary for making a stock solution in Biocore.
-
PMC. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Retrieved from [Link]
Sources
- 1. Computing Method and Test on IC50 Value of Tyrosinase Inhibition | Scientific.Net [scientific.net]
- 2. Khan Academy [khanacademy.org]
- 3. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. tandfonline.com [tandfonline.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Untitled Document [ucl.ac.uk]
A Robust, Validated Reversed-Phase HPLC Method for the Analysis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative, a key structural motif in medicinal chemistry, requires a reliable analytical method for purity assessment and quality control during drug development and manufacturing. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak symmetry and resolution. The protocol has been structured to meet the stringent requirements of the International Council for Harmonisation (ICH) guidelines, providing a fully validated procedure suitable for researchers, scientists, and drug development professionals.
Principle of Separation and Method Rationale
The successful chromatographic analysis of this compound hinges on controlling its acid-base and hydrophobic properties. The molecule possesses two key features that dictate its behavior in a reversed-phase system:
-
A Non-Polar Cyclopentyl Group: This moiety provides significant hydrophobicity, making the analyte well-suited for retention on a non-polar stationary phase like C18 through hydrophobic interactions.[1][2]
-
An Ionizable Carboxylic Acid Group: The carboxylic acid function is acidic and will exist in either a protonated (neutral, -COOH) or deprotonated (anionic, -COO⁻) state depending on the mobile phase pH. The anionic form is highly polar and exhibits poor retention on a C18 column, often resulting in peak fronting or complete lack of retention.[3]
To achieve consistent retention and sharp, symmetrical peaks, it is imperative to suppress the ionization of the carboxylic acid group. This is accomplished by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[4] By maintaining the analyte in its neutral, more hydrophobic state, its retention on the C18 column is enhanced and becomes predictable, leading to a robust and reproducible separation.[3] This method employs 0.1% formic acid in the aqueous portion of the mobile phase to ensure the analyte remains fully protonated throughout the analysis.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid (ACS Grade, ~99%)
Instrumentation
A standard HPLC system equipped with the following is suitable:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with variable injection volume
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
The optimized parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (or λmax determined by DAD scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. The final mobile phase is prepared by mixing this solution with acetonitrile in a 40:60 ratio. The solution should be filtered through a 0.45 µm filter and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards for linearity and quantitation (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
Method Development Workflow
The development of this method followed a logical, systematic process to ensure robustness and suitability for its intended purpose.
Caption: Workflow from initial method development to full validation.
Detailed Validation Protocol
The method was validated according to the ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[5] The validation parameters and acceptance criteria are essential for ensuring the trustworthiness of the results.[6][7][8]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. Assess for any interfering peaks at the retention time of the analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute.[5] | Peak is pure and free from co-elution. |
| Linearity & Range | Analyze a minimum of five concentrations across the specified range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r²). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.[7] | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate injections of the standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for repeatability and intermediate precision.[8][9] |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be detected. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be precise and accurate. | The lowest concentration that can be quantified reliably. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the impact on retention time and peak area. | System suitability parameters remain within limits. |
| System Suitability | Inject the standard solution five times before starting any analysis. Evaluate parameters like retention time, peak area, tailing factor, and theoretical plates. | RSD of peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Plates > 2000. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The rationale for key experimental choices, such as mobile phase pH control, has been explained to provide a deeper understanding of the separation mechanism. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is trustworthy and suitable for its intended purpose in a regulated quality control environment. This application note serves as a complete guide for scientists requiring a robust analytical solution for this important class of compounds.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Available at: [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
-
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Available at: [Link]
-
International Journal of ChemTech Applications. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
National Institutes of Health (NIH). Pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
-
ChemBK. 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid. Available at: [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols: Purification Techniques for Pyrazole Carboxylic Acid Synthesis
Introduction
Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are well-documented, making them a subject of intense research in drug discovery and development.[1][3] The efficacy and safety of these compounds are intrinsically linked to their purity. Impurities, often originating from starting materials, side reactions, or degradation products, can significantly alter biological activity, introduce toxicity, and complicate mechanistic studies. Therefore, robust and efficient purification strategies are paramount in the synthesis of pyrazole carboxylic acids.
This comprehensive guide provides detailed application notes and protocols for the purification of pyrazole carboxylic acids, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, offering a framework for troubleshooting and adapting methods to specific pyrazole derivatives.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. In pyrazole carboxylic acid synthesis, which often involves cyclocondensation reactions of β-dicarbonyl compounds with hydrazines, common impurities may include:
-
Unreacted Starting Materials: Residual hydrazines and β-dicarbonyl compounds.
-
Regioisomers: Non-symmetric starting materials can lead to the formation of isomeric pyrazole products.[4]
-
Side-Products: By-products from competing reaction pathways.
-
Solvents and Reagents: Residual solvents and catalysts used in the synthesis.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and guiding the selection of an appropriate purification strategy.[5][6]
Core Purification Techniques
The choice of purification technique is dictated by the physicochemical properties of the target pyrazole carboxylic acid and its impurities, including solubility, pKa, and polarity. The most common and effective methods are recrystallization, acid-base extraction, and column chromatography.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.
Principle of Operation
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
Solvent Selection: A Critical First Step
The selection of an appropriate solvent is the most critical aspect of successful recrystallization. Pyrazole carboxylic acids, containing both a polar carboxylic acid group and a less polar pyrazole ring, exhibit varied solubility profiles.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Pyrazole Carboxylic Acids |
| Water | High | 100 | Suitable for highly polar or salt forms of pyrazole carboxylic acids. |
| Ethanol | High | 78 | Good general-purpose solvent, often used in mixtures with water. |
| Methanol | High | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Isopropanol | Medium | 82 | Effective for many pyrazole derivatives. |
| Ethyl Acetate | Medium | 77 | A good choice for less polar derivatives. |
| Toluene | Low | 111 | Used for non-polar impurities and some specific pyrazole structures. |
| Hexane/Heptane | Low | 69/98 | Typically used as an anti-solvent to induce crystallization from a more polar solvent. |
| Chloroform | Medium | 61 | Can be effective for recrystallization.[3] |
Pro-Tip: A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) often provides the fine-tuned solubility characteristics required for efficient purification.
Detailed Recrystallization Protocol
This protocol provides a generalized procedure that can be adapted for specific pyrazole carboxylic acids.
Materials:
-
Crude pyrazole carboxylic acid
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirrer)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a stir bar. Gently heat the mixture with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved at or near the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Causality in Action: The slow cooling step is crucial. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
Acid-Base Extraction: Exploiting Chemical Reactivity
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly well-suited for purifying carboxylic acids from neutral or basic impurities.[7][8]
Principle of Operation
The carboxylic acid group of a pyrazole carboxylic acid can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[7][8] This salt will partition into an aqueous layer, while neutral or basic impurities remain in an immiscible organic layer. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.
Workflow for Acid-Base Extraction of Pyrazole Carboxylic Acids
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate common challenges and optimize your reaction yields.
Section 1: Synthesis Overview and Mechanism
The synthesis of this compound is most reliably achieved through a two-step sequence:
-
Knorr Pyrazole Synthesis: A cyclocondensation reaction between a suitable β-ketoester equivalent, such as ethyl 2-(ethoxymethylene)-3-cyclopentyl-3-oxopropanoate, and hydrazine hydrate to form the ethyl ester of the target pyrazole.[1][2][3]
-
Saponification: Alkaline hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.[4][5]
This approach is advantageous because it provides high regioselectivity and generally good yields. The reaction proceeds via an initial Michael addition of hydrazine to the activated alkene, followed by intramolecular cyclization and elimination of ethanol and water to form the aromatic pyrazole ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its key steps?
The most prevalent and robust method for synthesizing this compound and its derivatives is based on the Knorr pyrazole synthesis.[1][2][3] This approach involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
A common starting point for this specific molecule involves the reaction of a cyclopentyl-substituted β-ketoester, such as ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate, with hydrazine hydrate. The synthesis typically proceeds in two main stages:
-
Cyclization/Condensation: The initial reaction between the β-ketoester and hydrazine forms the pyrazole ring. This step is often performed in a protic solvent like ethanol.
-
Hydrolysis: The resulting ethyl ester of the pyrazole is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by acidification to yield the final carboxylic acid product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing symptoms, probable causes, and actionable solutions.
Issue 1: Formation of Regioisomeric Byproducts
-
Symptoms:
-
NMR spectra of the crude or purified product show duplicate sets of peaks, indicating the presence of more than one isomer.
-
Multiple spots with similar Rf values are observed on Thin-Layer Chromatography (TLC), which are difficult to separate.[1]
-
The isolated product has a broad melting point range.
-
-
Causality and In-Depth Explanation: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] In the synthesis of this compound, the starting β-ketoester has two distinct carbonyl groups. Hydrazine can attack either of these carbonyls, leading to the formation of two different pyrazole regioisomers: the desired 5-cyclopentyl isomer and the undesired 3-cyclopentyl isomer. The reaction's regioselectivity is often influenced by steric hindrance and the electronic properties of the substituents.
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for regioisomer formation.
-
Protocol Adjustments:
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of one isomer over the other.
-
Solvent Screening: Experiment with different solvents (e.g., ethanol, isopropanol, or toluene) to see how polarity affects regioselectivity.
-
pH Control: The pH of the reaction mixture can influence the rate of attack at each carbonyl. Careful control of the catalyst (acid or base) can sometimes steer the reaction towards the desired isomer.
-
-
Purification Strategies:
-
Column Chromatography: If regioisomers are formed, careful column chromatography with a suitable solvent system is often necessary for separation.
-
Recrystallization: Fractional crystallization can sometimes be effective if the isomers have significantly different solubilities.
-
-
Issue 2: Incomplete Cyclization Leading to Pyrazoline Intermediates
-
Symptoms:
-
Causality and In-Depth Explanation: The final step in the formation of the pyrazole ring is an aromatization, which typically involves the elimination of a molecule of water.[4] If this step is incomplete, a non-aromatic pyrazoline intermediate will be present in the reaction mixture. This can occur due to insufficient heating, incorrect pH, or the presence of impurities that hinder the elimination step.
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for incomplete cyclization.
-
Protocol Adjustments:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can help drive the aromatization to completion.
-
Catalyst Addition: The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the dehydration step.
-
-
Issue 3: Byproducts from Side Reactions of Hydrazine
-
Symptoms:
-
The reaction mixture develops a yellow or red color.[1]
-
The presence of complex, difficult-to-characterize impurities is observed by NMR or MS.
-
-
Causality and In-Depth Explanation: Hydrazine is a reactive nucleophile and can participate in side reactions, particularly at elevated temperatures or in the presence of air (oxidation). These side reactions can lead to the formation of colored impurities and reduce the overall yield of the desired product.
-
Troubleshooting Workflow & Solutions:
-
Use High-Purity Hydrazine: Ensure the hydrazine hydrate used is of high quality and has been stored properly to minimize oxidation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Controlled Addition: Adding the hydrazine slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
-
Issue 4: Incomplete Hydrolysis of the Ester
-
Symptoms:
-
The final product is a mixture of the desired carboxylic acid and the starting pyrazole ester.
-
The product has poor solubility in aqueous base.
-
-
Causality and In-Depth Explanation: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Incomplete hydrolysis can result from insufficient base, a short reaction time, or low reaction temperature. Steric hindrance around the ester group can also slow down the rate of hydrolysis.
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for incomplete hydrolysis.
-
Protocol Adjustments:
-
Increase Base Concentration: Use a higher concentration of NaOH or KOH, or increase the number of equivalents.
-
Elevate Temperature: Heating the reaction mixture during the hydrolysis step will increase the reaction rate.
-
Co-solvent: If the pyrazole ester has low solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve solubility and facilitate hydrolysis.
-
-
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-Cyclopentyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Data Presentation
| Compound | Expected Molecular Weight | Common Analytical Techniques | Key Diagnostic Signals (¹H NMR) |
| This compound | 180.20 g/mol | ¹H NMR, ¹³C NMR, LC-MS, IR | Pyrazole C-H proton (singlet, ~8.0 ppm), Cyclopentyl protons (multiplets, ~1.5-3.5 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |
| Ethyl 5-Cyclopentyl-1H-pyrazole-4-carboxylate | 208.25 g/mol | ¹H NMR, ¹³C NMR, LC-MS, IR | Pyrazole C-H proton (singlet, ~8.0 ppm), Ethyl ester protons (quartet, ~4.3 ppm; triplet, ~1.3 ppm) |
| 3-Cyclopentyl-1H-pyrazole-4-carboxylic acid (Regioisomer) | 180.20 g/mol | ¹H NMR, ¹³C NMR, LC-MS | Distinct chemical shifts for pyrazole C-H and cyclopentyl protons compared to the 5-cyclopentyl isomer. |
References
-
Slideshare. (2016, November 28). Unit 4 Pyrazole. Retrieved from [Link]
-
Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
Sources
Technical Support Center: 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this compound. Our goal is to equip you with the scientific rationale and practical steps to enhance the purity and yield of your product.
Troubleshooting Guide: Enhancing Purity
This section addresses specific issues that can arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Persistent Low Purity After Initial Isolation
Question: My initial batch of this compound has a purity of <90% after synthesis and initial work-up. What are the likely impurities and how can I remove them?
Answer:
Low purity after initial isolation typically points to the presence of unreacted starting materials, reaction byproducts, or isomers. The most common synthetic route to this compound is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester equivalent with cyclopentylhydrazine.
Potential Impurities & Their Origin:
-
Unreacted Starting Materials: Depending on the specific synthetic variation, these could include cyclopentylhydrazine or precursors to the three-carbon keto-acid chain.
-
Isomeric Byproducts: The Knorr synthesis can sometimes yield regioisomers.[1] For instance, if the β-dicarbonyl equivalent is asymmetrical, reaction with a substituted hydrazine can lead to the formation of an isomeric pyrazole.
-
Hydrolysis Intermediates: If the synthesis starts from an ester precursor, incomplete hydrolysis will leave the corresponding ester in the final product.
-
Condensation Byproducts: Inadequate mixing or temperature control during scale-up can lead to the formation of condensation byproducts.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Recommended Actions:
-
Acid-Base Extraction: This is a highly effective first step for purifying carboxylic acids. The principle relies on the differential solubility of the acidic product and neutral or basic impurities in aqueous and organic phases at varying pH levels.[3] The solubility of carboxylic acids in aqueous solutions dramatically increases at a pH above their pKa.[4]
Protocol: Acid-Base Extraction
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with an aqueous basic solution (e.g., 1M sodium carbonate or sodium bicarbonate). The this compound will deprotonate and move into the aqueous phase, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The protonated carboxylic acid will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. For pyrazole derivatives, ethanol/water mixtures are often effective.[5]
Protocol: Recrystallization
-
Perform a solvent screen with small amounts of the product to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution upon cooling.
-
Based on general principles for pyrazole carboxylic acids, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane.
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Column Chromatography: If recrystallization and acid-base extraction are insufficient, particularly for removing isomeric impurities, column chromatography is recommended.[6]
Protocol: Column Chromatography
-
Choose an appropriate stationary phase (silica gel is common for this class of compounds) and mobile phase. A typical eluent system for pyrazole carboxylic acids is a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column and elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 2: Product Oils Out During Recrystallization
Question: I'm trying to recrystallize my this compound, but it separates as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent below its melting point. This is a common issue when the cooling process is too rapid or the solvent is not ideal.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the primary solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then move it to a colder environment (e.g., refrigerator, then freezer).
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: If the above steps fail, the solvent system is likely unsuitable. If you are using a single solvent, try a binary solvent system. Dissolve the compound in a good solvent (one in which it is highly soluble) and then add a poor solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for assessing the purity of pyrazole derivatives.[7][8]
Recommended HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) |
| Detection | UV at an appropriate wavelength (determined by UV-Vis spectroscopy of a pure sample) |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | 25-30 °C |
Q2: How does pH affect the solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[3] In acidic conditions (pH below its pKa), it will be in its protonated, neutral form, which is generally less soluble in water and more soluble in organic solvents. In basic conditions (pH above its pKa), it will be in its deprotonated, anionic (carboxylate) form, which is significantly more soluble in water and less soluble in non-polar organic solvents. This property is the basis for using acid-base extraction as a primary purification technique.
Q3: What are some potential sources of impurities related to the cyclopentyl group?
A3: The cyclopentyl group is likely introduced via cyclopentylhydrazine.[9] Impurities can arise from the quality of this starting material. For example, commercial cyclopentylhydrazine may contain residual reagents from its own synthesis. It is crucial to use high-purity starting materials and to consider purification steps that would remove any potential basic impurities originating from the hydrazine derivative.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity?
A4: Yes, ¹H NMR is an excellent tool for assessing purity, especially for identifying structural isomers and residual solvents. By integrating the peaks corresponding to the desired product and comparing them to the integrals of impurity peaks, a quantitative estimation of purity can be made if the structures of the impurities are known or can be inferred.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures such as ethanol/water and ethyl acetate/hexane) at room temperature and with gentle heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in portions to ensure a minimal amount is used.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the solution during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by RP-HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
HPLC System Setup:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at the λmax of the compound (e.g., 254 nm, to be optimized).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualization of Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
References
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... [Link]
-
DTIC. (n.d.). Hydrazine Impurity Survey. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Cyclopentyl Hydrazine Dihydrochloride: A Versatile Intermediate for Chemical Innovation. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. [Link]
-
PubMed. (2020). Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation. [Link]
-
RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
-
ResearchGate. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
De Gruyter. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. [Link]
-
PubChem. (n.d.). (Cyclopentylmethyl)hydrazine. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
stability issues of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid in solution
Technical Support Center: 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
A Guide to Ensuring Solution Stability in Research and Development
Welcome to the technical support guide for this compound (CAS No. 1250341-33-3).[1][] This document is designed for researchers, scientists, and drug development professionals who utilize this pyrazole derivative in their experiments. As a versatile heterocyclic building block, its efficacy in synthetic and biological applications is critically dependent on its stability in solution.[3][4] This guide provides in-depth, experience-driven answers to common stability challenges, troubleshooting workflows, and validated protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution? The stability of this compound is primarily dictated by four key factors: solution pH, choice of solvent, storage temperature, and exposure to external energy sources like light and atmospheric oxygen. The pyrazole ring itself is a stable aromatic system, but the carboxylic acid and N-H functionalities can be susceptible to pH-mediated degradation, while the overall structure may be sensitive to oxidation.[5]
Q2: What are the recommended storage conditions for the compound in its solid and solution forms? For the solid (powder) form, storage in a tightly sealed container in a dry, cool, and well-ventilated area is recommended to prevent moisture uptake and degradation.[6][7] For solutions, the optimal conditions depend on the intended duration of storage:
-
Short-Term (1-2 weeks): Store solutions at 2-8°C, protected from light.[8]
-
Long-Term (months): Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under an inert atmosphere (e.g., argon).
Q3: In which common laboratory solvents is this compound soluble and expected to be stable? Due to its structure, which contains both a lipophilic cyclopentyl group and a polar carboxylic acid, its solubility is variable.[3]
-
Organic Solvents: It is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as alcohols like ethanol and methanol. Stability is typically highest in high-purity, anhydrous DMSO.
-
Aqueous Solvents: Solubility in aqueous media is highly pH-dependent. In acidic to neutral pH, the protonated carboxylic acid is less polar, leading to lower solubility. In slightly basic conditions (pH > ~5-6), the deprotonated carboxylate form is significantly more soluble. However, strong bases are listed as incompatible materials and should be avoided.[6]
Q4: How does pH specifically affect the stability and solubility of this compound? The pH of the solution has a dual effect. As discussed, increasing the pH above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt. Conversely, the pyrazole ring itself is weakly basic (pKa of an unsubstituted pyrazole is ~2.5) and can be protonated under strongly acidic conditions.[5] Both highly acidic and highly alkaline conditions can promote degradation and are explicitly warned against in safety data for related compounds.[6] For aqueous applications, a buffered solution in the pH range of 6.0-7.5 is recommended to balance solubility and stability.
Section 2: Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to diagnosing and resolving common stability-related problems encountered during experiments.
Issue 1: Precipitate or Cloudiness Forms in an Aqueous Working Solution
-
Primary Cause: This is almost always a solubility issue related to pH. If a stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer (e.g., PBS at pH 7.4) and precipitation occurs, it indicates that the final concentration exceeds the compound's solubility limit at that pH.
-
Causality Explained: The carboxylic acid group is protonated at neutral or acidic pH, making the molecule less polar and thus less soluble in water.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration in the aqueous buffer is not excessively high. Attempt the experiment at a lower concentration if possible.
-
Adjust pH: If the experimental conditions permit, increase the pH of the final solution slightly (e.g., to pH 8.0) with a dilute solution of a mild base like sodium bicarbonate. This will deprotonate the carboxylic acid, increasing its solubility.
-
Use a Co-solvent: Prepare the working solution with a small percentage of a water-miscible organic solvent, such as ethanol or DMSO, if the experimental system can tolerate it. This can help keep the compound in solution.
-
Issue 2: Progressive Loss of Compound or Appearance of New Peaks in HPLC Analysis
-
Primary Cause: This indicates chemical degradation. The specific cause can be diagnosed by considering the experimental conditions.
-
Diagnostic Workflow: The following diagram illustrates a decision-making process to identify the source of degradation.
Caption: Troubleshooting workflow for compound degradation.
Issue 3: Inconsistent or Non-Reproducible Results in Biological Assays
-
Primary Cause: This can stem from either the degradation of the compound in the complex biological media over the course of the assay or from the presence of tautomers.
-
Causality Explained:
-
Media Instability: Cell culture media are complex aqueous solutions containing salts, amino acids, and other components that can have a specific pH and may catalyze degradation over several hours or days at 37°C.
-
Tautomerism: Unsymmetrically substituted pyrazoles can exist in solution as a mixture of tautomers.[5] These different forms may have different binding affinities or activities, and the equilibrium between them can be influenced by the solvent and temperature, leading to variability.
-
-
Troubleshooting Steps:
-
Perform a Media Stability Test: Before conducting a full assay, incubate the compound in the complete assay media under the exact experimental conditions (e.g., 37°C, 5% CO₂) for the full duration of the assay. Analyze samples by HPLC or LC-MS at the beginning and end to quantify stability.
-
Equilibrate Solutions: After preparing a stock or working solution, allow it to sit for a short period (e.g., 30 minutes) at room temperature to allow any tautomeric equilibrium to be reached before use.
-
Prepare Fresh: Always prepare working solutions fresh from a frozen stock solution immediately before use to minimize the chance for degradation.
-
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Pre-analysis: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound in a suitable vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a brief (1-2 minute) sonication in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protecting (amber) vials and store at -20°C or -80°C.
Protocol 2: Conducting a Basic Solution Stability Assessment
This protocol allows you to determine the stability of the compound in any solvent or buffer system of interest.
-
Preparation: Prepare a solution of the compound in your test solvent (e.g., PBS, cell culture media) at the final desired concentration. Use a freshly prepared stock solution for dilution.
-
Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the solution, and either analyze it by HPLC immediately or quench it by dilution in a strong solvent (like acetonitrile) and store it at -80°C for later analysis.
-
Incubation: Aliquot the remaining solution into several sealed, amber vials. Place these vials under the desired test conditions (e.g., room temperature, 37°C incubator).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from the test condition. Quench the sample as described in Step 2.
-
Analysis: Analyze all samples (T=0 and subsequent time points) by a validated HPLC method using a UV detector.
-
Calculation: Determine the stability by comparing the peak area of the parent compound at each time point to the peak area at T=0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Data Summary: General Stability Recommendations
| Parameter | Condition to Avoid | Recommended Practice | Rationale |
| pH | pH < 4 and pH > 9; Strong acids/bases | Use buffered solutions, pH 6.0 - 7.5 | Prevents acid/base-catalyzed degradation of the pyrazole ring or side chains.[6] |
| Temperature | Prolonged storage at RT or 37°C | Store solutions at 2-8°C (short-term) or ≤ -20°C (long-term) | Minimizes thermal degradation rates.[8] |
| Light | Direct sunlight or UV light | Store solutions in amber vials or wrapped in foil | Prevents potential photodegradation of the aromatic system. |
| Atmosphere | Exposure to air (oxygen) | Use degassed solvents; store under N₂ or Ar | Prevents oxidative degradation.[9] |
| Freeze/Thaw | Multiple freeze-thaw cycles | Aliquot stock solutions into single-use volumes | Repeated phase transitions can accelerate degradation and cause concentration changes due to solvent evaporation. |
Conceptual Diagram: Factors Affecting Stability
Caption: Key environmental factors influencing compound stability in solution.
References
-
ResearchGate. (2025, August 5). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]
-
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
De Gruyter. (2023, June 5). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. [Link]
-
PubMed. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Merck. (n.d.). Sigma-aldrich 5-cyclopropyl-1h-pyrazole-4-carboxylic acid. [Link]
-
ChemBK. (2024, April 9). 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropyl-, methyl ester Request for Quotation. [Link]
-
National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
SpringerLink. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]
-
National Institutes of Health. (2022, December 16). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. [Link]
-
J&K Scientific. (n.d.). 5-Phenyl-1H-pyrazole-4-carboxylic acid | 5504-65-4. [Link]
-
MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
-
RSC Publishing. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
American Chemical Society. (2026, January 1). O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]
Sources
- 1. 1250341-33-3|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. aablocks.com [aablocks.com]
- 8. biosynth.com [biosynth.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Navigating the Challenges of Scaling Up Pyrazole Carboxylic Acid Synthesis
Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of these vital heterocyclic compounds from the laboratory bench to pilot plant or full-scale manufacturing. In this document, we move beyond simple protocols to address the complex challenges inherent in scale-up, focusing on the underlying chemical principles to empower you to troubleshoot effectively and ensure a safe, efficient, and robust process.
Part 1: Frequently Asked Questions (FAQs) - Core Scale-Up Principles
This section addresses high-level strategic questions that are critical to consider before and during the scale-up process.
Q1: What are the primary safety hazards to anticipate when scaling up pyrazole syntheses, especially those involving hydrazine?
A1: Safety is the paramount concern in any scale-up operation. For pyrazole synthesis, the risks are magnified due to the common use of high-energy and toxic reagents like hydrazine and the potential for highly exothermic reactions.[1] Key hazards include:
-
Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases dramatically, hindering efficient heat dissipation and creating a significant risk of a thermal runaway.[2][3]
-
Hydrazine Decomposition: Hydrazine is a high-energy compound that can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of catalytic metals.[1]
-
Toxicity and Handling: Hydrazine is highly toxic and flammable.[1] Scale-up requires moving from fume hood operations to closed-system reactors and implementing stringent engineering controls to minimize exposure.
-
Diazotization Hazards: Syntheses involving diazotization steps introduce another layer of risk, as diazonium intermediates can be explosive. Transitioning this step to a safer process, such as flow chemistry, is a critical consideration for large-scale production.[2][4][5]
Q2: How should I approach solvent selection for a large-scale pyrazole carboxylic acid synthesis? It's not just about solubility anymore.
A2: You are correct; solvent selection at scale transcends simple solubility. An ideal solvent system must balance reaction performance with process efficiency, safety, and environmental impact.[3] Consider the following criteria:
| Parameter | Lab-Scale Consideration | Scale-Up Priority & Rationale |
| Solubility | Do reactants and product dissolve? | Crucial. Must ensure good solubility for reactants and intermediates to achieve optimal reaction kinetics, but also facilitate product precipitation for easier isolation if possible.[3] |
| Boiling Point | Convenient for reflux and removal. | Process Critical. Must be high enough for the desired reaction temperature but low enough for efficient removal without product degradation. A boiling point that is too high increases energy costs and cycle time. |
| Safety | Flammability, toxicity. | Paramount. Avoid solvents with low flash points or high toxicity (e.g., chlorinated solvents). Consult solvent selection guides (e.g., GSK, Sanofi) for green chemistry alternatives. |
| Work-up | Ease of extraction. | Efficiency Driven. Does the solvent form problematic emulsions? Is it easily separable from aqueous phases? Immiscibility with water is often a key advantage for extractions. |
| Cost & Availability | Typically minor. | Major Factor. The cost of solvent per batch becomes a significant driver of the final product's cost. Availability in bulk quantities is essential. |
| Recyclability | Rarely considered. | Economic & Environmental. Can the solvent be recovered and reused? This reduces both cost and waste generation, which is critical for industrial processes. |
Q3: My impurity profile changed significantly after the first scale-up batch. What happened?
A3: This is a classic scale-up challenge. Changes in mixing efficiency, heat transfer, and local concentration gradients can favor different reaction pathways that were insignificant at the lab scale.
-
Mixing and Mass Transfer: In large reactors, achieving homogenous mixing is difficult. Pockets of high reactant concentration can lead to the formation of condensation byproducts or regioisomers that were not observed in a well-stirred round-bottom flask.[3]
-
Heat Transfer: Slower heat dissipation can lead to localized "hot spots," increasing the rate of temperature-sensitive side reactions and potentially causing product degradation.[1]
-
Extended Reaction Times: Longer processing times at scale (e.g., for charging reagents, heating/cooling) can allow slower-forming impurities to accumulate.
The solution is to re-optimize reaction parameters like temperature, concentration, and stirring speed specifically for the larger scale.[3]
Part 2: Troubleshooting Specific Synthetic Challenges
This section provides detailed, action-oriented guidance for common problems encountered during the synthesis of pyrazole carboxylic acids.
Scenario 1: Uncontrolled Exotherm During Cyclocondensation
Issue: Upon adding hydrazine hydrate to the 1,3-dicarbonyl precursor in the reactor, the temperature begins to rise rapidly, even with the cooling jacket at maximum.
Root Cause Analysis: The rate of heat generation from the exothermic condensation reaction is exceeding the reactor's heat removal capacity. This is a direct consequence of the reduced surface-area-to-volume ratio at scale.[3]
Immediate Actions & Long-Term Solutions:
Troubleshooting Protocol: Managing Exotherms
-
Stop Addition: Immediately halt the addition of the exothermic reagent (e.g., hydrazine).
-
Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.
-
Dilution: Use a sufficient volume of a suitable solvent to act as a heat sink. Dilute solutions of hydrazine are inherently safer.[1]
-
Controlled Addition: For subsequent batches, implement a slow, controlled addition of the reagent using a dosing pump, carefully monitoring the internal temperature throughout the addition. The addition rate should be governed by the cooling capacity of the reactor.
-
Reverse Addition: Consider adding the diketone solution to the diluted hydrazine solution, which can sometimes provide better temperature control.
-
Thermal Hazard Assessment: Before scaling up further, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum safe addition rate.
Scenario 2: Low Yield in the Final Ester Hydrolysis Step
Issue: The saponification of a pyrazole ethyl ester to the final carboxylic acid is incomplete, or significant decarboxylation is observed, leading to low yield.
Root Cause Analysis: Ester hydrolysis to a carboxylic acid is an equilibrium-driven process.[6] Incomplete reaction can be due to insufficient equivalents of base or water, or steric hindrance. Decarboxylation is often caused by excessive heat or prolonged exposure to harsh pH conditions, especially if there are activating groups on the pyrazole ring.[7][8][9]
Workflow for Optimizing Ester Hydrolysis:
Protocol: Scalable Saponification and Work-up
-
Reaction Setup: Charge the reactor with the pyrazole ester and a suitable solvent mixture (e.g., MeOH/THF/Water). Using a co-solvent like THF can prevent biphasic mixtures and improve reaction rates.[6]
-
Base Addition: Add an aqueous solution of NaOH or LiOH (typically 1.5-3.0 equivalents) dropwise at a controlled temperature (e.g., 10-25°C) to manage any initial exotherm.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25-50°C) and monitor for completion by HPLC. Avoid excessive heat to minimize side reactions.
-
Work-up - Quench & Extraction:
-
Once complete, cool the reaction mixture.
-
Carefully acidify the mixture with aqueous HCl (e.g., 1-2 M) to a pH of ~2-3 to protonate the carboxylate salt.[10] Caution: This step can be exothermic and may cause gas evolution if carbonates are present.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, MTBE).
-
-
Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo to yield the crude pyrazole carboxylic acid.
Scenario 3: Difficulty with Product Purification and Isolation
Issue: The crude pyrazole carboxylic acid is an oil or fails to crystallize, and column chromatography is not a viable option for a 5 kg batch.
Root Cause Analysis: The purity of the crude product is too low for spontaneous crystallization, or the product itself has a low melting point or amorphous nature.
Solution: Purification via Acid Addition Salt Formation
Many pyrazole compounds can be converted into crystalline acid addition salts, which is an excellent method for large-scale purification.[3][11]
Protocol: Purification by Salt Crystallization
-
Solvent Selection: Dissolve the crude pyrazole carboxylic acid product in a suitable organic solvent. Good options include those where the free base is soluble, but the salt is not (e.g., isopropanol, ethyl acetate, THF).
-
Acid Addition: Slowly add at least one equivalent of a suitable acid. For forming a stable, crystalline salt, consider using ortho-phosphoric acid or an organic acid like oxalic acid.[11]
-
Crystallization: Stir the mixture. The salt may precipitate immediately or require a cooling period and/or the addition of an anti-solvent (e.g., heptane) to induce crystallization.
-
Isolation: Filter the crystalline salt, wash the filter cake with a cold portion of the solvent mixture, and dry under vacuum.
-
Free-Basing (Optional): If the final product must be the free carboxylic acid, the purified salt can be dissolved in water, basified to break the salt, and re-extracted into an organic solvent.
Part 3: General Workflow for Scaling Up Pyrazole Carboxylic Acid Synthesis
The following diagram outlines a logical workflow for transitioning a pyrazole carboxylic acid synthesis from the lab to production, emphasizing critical decision points.
References
- BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024).
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI.
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024).
- Method for preparing pyrazolecarboxylic acid and derivatives. (1995).
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025).
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2019). Inorganic Chemistry Frontiers.
- Method for purifying pyrazoles. (2011).
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019).
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (n.d.). Bentham Science.
- Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
- Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 .... (2009). PubMed.
- Carboxylic acid ester hydrolyzes to form carboxylic acid. (2023). J&K Scientific LLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
managing exothermic reactions in pyrazole synthesis
A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals
Introduction: The Inherent Thermal Challenge of Pyrazole Synthesis
The synthesis of pyrazoles, particularly through the widely used Knorr synthesis and related methods involving the condensation of hydrazines with 1,3-dicarbonyl compounds, is a fundamentally exothermic process.[1][2][3] The formation of the pyrazole ring is thermodynamically favorable, releasing significant energy as heat. While this is manageable at the small laboratory scale, the risk of a thermal runaway becomes a critical safety concern during scale-up.[4][5][6]
The core challenge lies in the decreasing surface-area-to-volume ratio as reactor size increases.[4][5] This physical limitation severely hinders efficient heat dissipation, creating the potential for localized hot spots, uncontrolled temperature spikes, and subsequent side reactions or, in worst-case scenarios, catastrophic vessel failure.[5][6] This guide is designed to equip you with the knowledge to anticipate, diagnose, and control these thermal events.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is spiking uncontrollably as I add the hydrazine. What's happening and how do I stop it?
A: You are likely experiencing an uncontrolled exotherm due to the rapid, simultaneous reaction of the bulk reagents. The rate of heat generation is exceeding your system's capacity for heat removal.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the hydrazine derivative.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume/surface area. If using a jacketed reactor, confirm the cooling fluid is flowing at the maximum rate.
-
Increase Agitation: Maximize the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and cooling medium. Poor mixing can create localized hot spots where the temperature is much higher than your probe indicates.[4][5]
Root Cause Analysis & Prevention:
-
Addition Rate: The most common cause is adding the limiting reagent (often the hydrazine) too quickly. The reaction is fast, and a rapid addition leads to a massive, instantaneous release of energy.[4]
-
Solution: Implement a slow, controlled, dropwise addition using a syringe pump or a pressure-equalizing dropping funnel. This makes the reaction "feed-rate limited" rather than "kinetically controlled," meaning you directly govern the rate of energy release.[7] Operating in a semi-batch mode , where one reactant is added slowly to the other, is an inherently safer approach for exothermic processes.[7][8][9]
Q2: I've scaled up my reaction from 1g to 100g, and now I'm seeing a lower yield and new impurities. My temperature probe only showed a minor increase. What's the issue?
A: This is a classic symptom of poor heat dissipation and localized hot spots during scale-up.[5] While your temperature probe might show a stable bulk temperature, inadequate mixing in a larger vessel allows for small, highly concentrated areas where the temperature is significantly higher, leading to byproduct formation and degradation of your desired product.[4][5]
Troubleshooting & Optimization Strategy:
-
Evaluate Mixing Efficiency: The stirring dynamics change drastically with scale. What was sufficient in a small round-bottom flask is likely inadequate in a larger reactor. You may need to switch from a simple magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity.
-
Monitor Internal Temperature Accurately: Place the temperature probe in the reaction mass, away from the vessel walls, to get a true reading of the internal temperature.
-
Re-optimize Addition Profile: The "safe" addition rate at 1g is not simply 1/100th of the total time for a 100g scale. You must develop an addition profile based on the larger vessel's heat transfer capabilities. Start with a very slow addition rate and monitor the temperature differential between the reactor contents and the cooling jacket.
-
Consider a Different Solvent: A solvent with a higher heat capacity can absorb more energy per degree of temperature change, acting as a more effective "heat sink".[10] Furthermore, a solvent with a higher boiling point provides a larger operating window before boiling becomes a concern.[11][12]
Q3: My reaction seems to have a long induction period with no heat, followed by a sudden, violent exotherm. How can I prevent this dangerous situation?
A: This indicates the accumulation of unreacted reagents, a highly dangerous scenario. The reaction is not initiating immediately upon addition, but once it starts, the built-up concentration of reactants causes an almost instantaneous and massive release of energy.
Potential Causes & Preventative Measures:
-
Low Purity of Reagents: Impurities can inhibit the reaction. Ensure all reagents, especially the 1,3-dicarbonyl compound and hydrazine, are of high purity and that solvents are dry.
-
Insufficient Initial Temperature: Some reactions require a small amount of initial energy to overcome the activation barrier. If the temperature is too low, the reactants will simply accumulate.
-
Solution: Before starting the controlled addition, ensure the initial reactor charge is at the minimum temperature required for reaction initiation. Perform a small-scale safety study (e.g., using Reaction Calorimetry) to determine the onset temperature of the reaction.[13]
-
-
Poor Initial Mixing: If the initial charge of the added reagent is not immediately mixed into the bulk, it can build up in a concentrated layer, leading to a delayed but violent reaction. Ensure vigorous stirring from the very first drop.
Frequently Asked Questions (FAQs)
Q: Which reactor setup is safest for a highly exothermic pyrazole synthesis?
A: For process development and scale-up, moving from a simple batch reactor to a semi-batch reactor is a significant safety improvement.[7][8] This allows for controlled dosing of a key chemical, minimizing the amount of energy available for a potential runaway at any given time.[7] For the highest level of safety and control, a continuous flow reactor is superior.[4][14] The extremely high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[4][14]
Q: How does solvent choice impact the exotherm?
A: The solvent plays a critical role as a heat sink.[10] Key properties to consider are:
-
Heat Capacity: A higher heat capacity means the solvent can absorb more heat with a smaller temperature rise.
-
Boiling Point: A higher boiling point provides a wider safety margin. If the reaction temperature exceeds the solvent's boiling point, rapid pressure generation can occur.[11][12]
-
Viscosity: Low viscosity promotes better mixing and heat transfer.
-
Solubility: Reactants must remain soluble to react efficiently and avoid precipitation, which can foul equipment and create insulation, hindering heat transfer.[11]
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Ethanol | 78.4 | 2.44 | Common protic solvent, relatively low boiling point. |
| Toluene | 110.6 | 1.69 | Higher boiling point, good for moderate temperature reactions. |
| DMF | 153 | 2.03 | High boiling point, aprotic polar, but has associated health hazards.[15] |
| DMSO | 189 | 2.02 | Very high boiling point, aprotic polar, can be difficult to remove.[11] |
Q: Can the choice of hydrazine derivative affect the reaction's exothermicity?
A: Yes. The nucleophilicity and steric hindrance of the hydrazine derivative can influence the reaction rate and, consequently, the rate of heat evolution. For example, unsubstituted hydrazine (NH₂NH₂) is highly reactive. Phenylhydrazine is also common and its reaction with ethyl acetoacetate is known to be exothermic.[1][2] More sterically hindered or electronically deactivated hydrazines may react more slowly, resulting in a less aggressive exotherm. It is crucial to perform a safety assessment for each new combination of substrates.
Experimental Protocols & Visual Guides
Protocol 1: Controlled Addition in a Semi-Batch Reactor
This protocol outlines a safer method for performing a Knorr pyrazole synthesis at a laboratory scale (e.g., >10 g).
-
Reactor Setup: Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe (thermocouple), a reflux condenser, and a pressure-equalizing dropping funnel. Connect the jacket to a circulating cooler/heater.
-
Initial Charge: Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).
-
Cooling: Begin circulating the cooling fluid through the jacket to bring the reactor contents to the target initial temperature (e.g., 0-5 °C).[4]
-
Reagent Preparation: Dissolve the hydrazine derivative in a portion of the same solvent and charge it to the dropping funnel.
-
Controlled Addition: With vigorous stirring, begin the dropwise addition of the hydrazine solution. Critically, monitor the internal temperature. The addition rate should be slow enough that the cooling system can maintain a stable internal temperature (e.g., ±2 °C of the setpoint).
-
Monitoring: If the internal temperature begins to rise uncontrollably, immediately stop the addition and wait for the temperature to stabilize before resuming at a slower rate.
-
Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period to ensure full conversion.
-
Work-up: Proceed with the reaction work-up and product isolation as per your established procedure.
Visual Workflow: Diagnosing & Managing a Thermal Event
The following diagram illustrates the decision-making process when faced with an unexpected temperature increase.
Caption: A decision-making workflow for responding to an unexpected thermal event.
Diagram: Heat Management in Different Reactor Types
This diagram contrasts the heat dissipation characteristics of batch, semi-batch, and flow reactors.
Caption: Comparison of thermal safety features across different reactor types.
References
-
Wikipedia. (n.d.). Semibatch reactor. Retrieved from [Link]
-
Etchells, J. C., & Wilday, A. J. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE. Retrieved from [Link]
-
LearnChemE. (n.d.). Isothermal Semibatch Reactors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books. Retrieved from [Link]
-
Pinto, J. C., & Costa, N. (n.d.). Control of batch and semibatch reactors. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of Solvents. Retrieved from [Link]
-
AIDIC. (n.d.). Safe and Selective Operation of Fine Chemical Reactions through the Semi Batch Recycle Reactor (SBRR). Retrieved from [Link]
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
DEKRA. (2020). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. Retrieved from [Link]
-
Sigma-HSE. (2023). Understanding Chemical Reaction Hazards in Manufacturing Processes. Retrieved from [Link]
-
PubMed Central (PMC). (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Reaction / Product testing. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]
- Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
-
National Institutes of Health (NIH). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Spiral. (2022). Reaction Chemistry & Engineering. Retrieved from [Link]
- Google Patents. (n.d.). WO2013137494A1 - Reaction product of hydrazine derivatives and carbon dioxide.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments | Jensen Hughes [jensenhughes.com]
- 7. icheme.org [icheme.org]
- 8. Semibatch reactor - Wikipedia [en.wikipedia.org]
- 9. isothermal-semibatch-reactors-summary - LearnChemE [learncheme.com]
- 10. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. thecalculatedchemist.com [thecalculatedchemist.com]
- 12. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 13. sigma-hse.com [sigma-hse.com]
- 14. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 15. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Purification of Pyrazole Isomers
Welcome to the technical support center for the purification of pyrazole isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the often complex challenge of separating structurally similar pyrazole isomers. The formation of regioisomers during the synthesis of substituted pyrazoles is a frequent outcome, particularly in reactions involving unsymmetrical 1,3-dicarbonyl compounds and hydrazines, which can lead to mixtures that are difficult to separate.
This resource provides in-depth, experience-driven answers to common purification problems, detailed protocols for essential separation techniques, and a foundational understanding of the principles governing isomer differentiation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific and practical issues encountered during the purification of pyrazole isomers.
Part 1: Troubleshooting Common Separation Issues
Question 1: My 1,3- and 1,5-disubstituted pyrazole isomers are co-eluting or have very similar Rf values on a standard silica gel TLC plate (e.g., using a hexane/ethyl acetate system). What are my next steps?
Answer: This is the most common challenge in pyrazole chemistry. The minor difference in the dipole moments of regioisomers often results in poor separation on standard silica gel.[1] Here is a systematic approach to troubleshoot this issue:
-
Step 1: Optimize the Mobile Phase. Before abandoning silica gel chromatography, systematically vary the mobile phase.
-
Change Solvent Polarity: If a hexane/ethyl acetate system isn't working, try introducing a different solvent to exploit other intermolecular interactions. For instance, adding a small amount of dichloromethane or tert-butyl methyl ether (TBME) can alter the selectivity.
-
Employ Additives: For pyrazoles with basic nitrogen atoms, adding a small percentage (0.1-1%) of a modifier like triethylamine (TEA) or acetic acid to the mobile phase can improve peak shape and sometimes enhance separation by protonating or deprotonating the isomers differently.[2]
-
Consider Aprotic Solvents: Systems like toluene/acetone or dichloromethane/methanol can offer different selectivities compared to the standard hydrocarbon/ester systems.
-
-
Step 2: Change the Stationary Phase. If optimizing the mobile phase fails, the next logical step is to switch the stationary phase.[2]
-
Alumina: Alumina (basic, neutral, or acidic) offers a different surface chemistry than silica. Basic alumina can be particularly effective for separating compounds with acidic protons.[2]
-
Reverse-Phase (C18): If the isomers have different hydrophobic characteristics, reverse-phase chromatography (using a C18-functionalized silica) with a mobile phase like methanol/water or acetonitrile/water can be highly effective.[1]
-
Fluorinated Phases: For fluorinated pyrazole analogues, a fluorinated stationary phase can provide unique selectivity through fluorous interactions.
-
-
Step 3: Enhance Resolution.
-
Use a Longer Column: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.[2]
-
Employ a Shallow Gradient: Instead of an isocratic (constant solvent mixture) elution, a very slow, shallow gradient of the polar solvent can help resolve near-co-eluting spots.[1]
-
Question 2: I've successfully separated my isomers via column chromatography, but the yield is very low. How can I improve recovery?
Answer: Low recovery is often due to irreversible adsorption onto the stationary phase or decomposition.
-
Cause - Irreversible Adsorption: Highly polar or acidic pyrazoles can bind strongly to silica gel.
-
Solution - Passivation: Pre-treating the silica gel can help. For basic compounds, you can flush the column with your mobile phase containing 1% triethylamine before loading your sample. For acidic compounds, a small amount of acetic acid can be used.
-
Solution - Dry Loading: The method of sample application is critical. Dissolving the crude mixture in a strong solvent and directly applying it to the column can cause band broadening and poor separation. Instead, use the "dry loading" method: dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting powder onto the top of your column.[1] This technique often leads to sharper bands and better separation.[1]
-
-
Cause - On-Column Decomposition: Silica gel is acidic and can cause sensitive compounds to degrade.
-
Solution - Use a Neutral Stationary Phase: If you suspect decomposition, switch to a less acidic support like neutral alumina or a polymer-based resin.
-
Solution - Work Quickly: Do not let the sample sit on the column for extended periods. Elute the compounds as efficiently as possible.
-
Question 3: My pyrazole isomers are oils, and I cannot induce crystallization. Are there alternative non-chromatographic purification methods?
Answer: Yes. When chromatography is difficult and crystallization is elusive, consider derivatization or salt formation.
-
Salt Formation & Fractional Crystallization: This is a powerful classical technique. Pyrazoles are basic and can form salts with various acids (e.g., HCl, H2SO4, oxalic acid, tartaric acid).[3] The resulting salts will have vastly different crystal lattice energies and solubilities compared to the free bases.
-
Dissolve the isomeric mixture in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Add a solution of an acid (e.g., HCl in isopropanol) dropwise.
-
Often, the salt of one isomer will preferentially crystallize.
-
The pure salt can then be isolated by filtration, and the free base can be regenerated by treatment with a mild base (e.g., aqueous sodium bicarbonate).
-
-
Derivatization with a Protecting Group: Temporarily installing a protecting group can dramatically alter the physical properties of the isomers, making separation easier.[2]
-
Protect the N-H proton of the pyrazole ring, for example, as a tetrahydropyranyl (THP) or Boc-protected derivative.[4][5]
-
The resulting protected isomers may now have different polarities or crystalline properties, allowing for easy separation by standard chromatography or crystallization.
-
After separation, the protecting group can be removed under appropriate conditions (e.g., mild acid for THP or Boc) to yield the pure isomers.[2][5]
-
Part 2: Frequently Asked Questions (FAQs)
Question 4: What is the fundamental reason pyrazole regioisomers are so difficult to separate?
Answer: The primary challenge stems from their very similar physicochemical properties.[1] Regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles, have the same molecular weight and elemental composition. Their structural difference lies only in the relative positions of substituents on the pyrazole ring. This often leads to very small differences in:
-
Polarity and Dipole Moment: The overall polarity of the molecules can be nearly identical, leading to similar affinities for common stationary phases like silica gel.
-
Solubility: They often share similar solubility profiles in common organic solvents, making separation by crystallization difficult.
-
Boiling Point: For volatile pyrazoles, their boiling points are often too close for practical separation by distillation.
Question 5: How can I definitively confirm the identity of my purified pyrazole isomers?
Answer: Spectroscopic methods are essential for unambiguous structure determination. A combination of techniques is the most robust approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents will be different for each isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are highly sensitive to the substitution pattern and provide definitive evidence of the isomer's structure.[6][7]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is particularly powerful. An NOE correlation between the N-H proton (or N-alkyl protons) and a proton on a nearby substituent can definitively establish their spatial proximity, thus confirming the regiochemistry.[8][9] For example, an NOE between the N1-methyl group and the C5-substituent's protons would confirm a 1,5-disubstituted pyrazole.
-
-
X-Ray Crystallography: If you can obtain a single crystal of sufficient quality, X-ray crystallography provides unequivocal proof of the molecular structure.[10] This is considered the "gold standard" for structural assignment.
Question 6: Can I use synthetic strategy to avoid the formation of isomeric mixtures in the first place?
Answer: Yes, controlling regioselectivity during synthesis is the most elegant solution. The choice of reactants and reaction conditions can heavily influence the isomeric ratio.
-
Use of Symmetrical Reagents: The simplest way to avoid regioisomers is to use a symmetrical 1,3-dicarbonyl compound or a symmetrical hydrazine. However, this is not always synthetically desirable.
-
Steric Hindrance: Using a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the initial condensation step, favoring the formation of one regioisomer over the other.
-
Solvent Effects: The choice of solvent can influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in some pyrazole formations compared to standard solvents like ethanol.
-
Directed Synthesis: Employing multi-step synthetic routes that build the pyrazole ring in a controlled, stepwise fashion can provide a single, desired regioisomer, bypassing the purification issue altogether.[11][12]
Visualization & Experimental Workflows
Decision-Making Workflow for Pyrazole Isomer Purification
The following diagram outlines a logical decision-making process for selecting an appropriate purification strategy.
Caption: A decision tree for selecting a purification strategy for pyrazole isomers.
Data Summary Table
The following table provides starting points for chromatographic separation of pyrazole regioisomers. These are general conditions and must be optimized for each specific mixture using TLC.
| Isomer Type | Stationary Phase | Common Mobile Phase Systems (v/v) | Key Considerations |
| General Regioisomers | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (Gradient: 95:5 to 70:30) | Most common starting point.[1][13] |
| Silica Gel | Dichloromethane / Methanol (Gradient: 100:0 to 95:5) | Good for more polar pyrazoles. | |
| Alumina (Neutral or Basic) | Hexane / Ethyl Acetate or Hexane / TBME | Useful if compounds are acid-sensitive.[2] | |
| Chiral Isomers | Chiral Stationary Phase (CSP) | Hexane / Isopropanol or Hexane / Ethanol | Requires specialized HPLC columns (e.g., polysaccharide-based).[1] |
| Hydrophobic Isomers | Reverse Phase (C18 Silica) | Acetonitrile / Water or Methanol / Water | Good when isomers have different alkyl or aryl substituents.[1] |
Detailed Experimental Protocols
Protocol 1: Purification of Regioisomers by Flash Column Chromatography
This protocol describes a general procedure for separating a mixture of two pyrazole regioisomers using standard silica gel flash chromatography.[1][13]
1. Materials:
-
Crude mixture of pyrazole isomers
-
Silica gel (230-400 mesh)
-
Solvents for TLC and elution (e.g., HPLC grade hexane and ethyl acetate)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes or flasks
2. Methodology:
-
Step 1: TLC Optimization
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc) to find a system that gives good separation between the two isomer spots (ideally, a ΔRf > 0.1). The target Rf for the lower spot should be ~0.2-0.3 for optimal column separation.
-
-
Step 2: Column Packing
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified in Step 1.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
-
-
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve the entire crude mixture (e.g., 1g) in a minimal amount of a strong solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3x the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin eluting the column using positive air pressure.
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.
-
-
Step 5: Post-Processing
-
Combine the pure fractions of the first isomer and remove the solvent under reduced pressure.
-
Combine the pure fractions of the second isomer and remove the solvent.
-
Obtain the mass of each pure isomer and calculate the yield.
-
Confirm the purity and identity of each isomer using NMR spectroscopy.
-
Workflow for Chromatography and Verification
Caption: A typical workflow for flash chromatography separation and verification.
References
-
García, L. I., et al. (2018). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. DDD UAB. Available at: [Link]
-
García, L. I., et al. (2018). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]
-
Various Authors. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]
- Luyckx, M., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
-
Polshettiwar, V., & Varma, R. S. (2008). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Organic Chemistry & Product Research. Available at: [Link]
-
Abás, S., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Heller, M., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link]
-
Various Authors. (2023). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]
-
Tunoori, A. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available at: [Link]
-
Golishevskaya, E. N., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]
-
Wang, Z., et al. (2018). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Elguero, J., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Golishevskaya, E. N., et al. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. Available at: [Link]
-
Fustero, S., et al. (2011). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
-
Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available at: [Link]
-
Nagarajan, K., et al. (1981). IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Sci-Hub. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. sci-hub.se [sci-hub.se]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
avoiding side reactions in Knorr pyrazole synthesis
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges and side reactions in this cornerstone heterocyclic synthesis.
Core Principles & Common Pitfalls
The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a robust method for creating pyrazole and pyrazolone rings.[1][2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.[1][4][5]
Despite its reliability, the synthesis is not without its challenges. The primary pitfalls that researchers encounter are:
-
Lack of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, mixtures of regioisomers are often formed, complicating purification and reducing the yield of the desired product.[6]
-
Formation of Impurities: Side reactions can lead to a host of impurities, including incompletely cyclized intermediates or products from hydrazine degradation, which often manifest as discoloration (yellow/red) in the reaction mixture.[7]
-
Incomplete Reactions or Low Yields: Suboptimal reaction conditions, such as incorrect pH or temperature, can lead to poor conversion rates.[8][9]
This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Side Reactions & Optimization
This section directly addresses the most common problems encountered during the Knorr pyrazole synthesis.
Question 1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
Root Cause: The formation of regioisomers arises when the two carbonyl groups of the 1,3-dicarbonyl compound exhibit similar reactivity towards the initial nucleophilic attack by the hydrazine. The initial condensation can occur at either carbonyl, leading to two different hydrazone intermediates and, consequently, two pyrazole regioisomers.[6][10]
Strategies for Control:
-
Exploit Electronic Differences: The most effective strategy is to use a 1,3-dicarbonyl compound with significant electronic differentiation between the two carbonyls. For instance, in a β-ketoester, the ketone is generally more electrophilic and reactive than the ester carbonyl. The hydrazine will preferentially attack the ketone, leading to a specific hydrazone intermediate and favoring one regioisomer.[3]
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity.[11] These solvents can selectively form hemiketals with the more reactive carbonyl group, directing the hydrazine to attack the other carbonyl.[11]
-
pH Control: The pH of the reaction medium is critical. Acid catalysis is necessary to activate the carbonyl groups for nucleophilic attack.[9][12] However, the optimal pH can be substrate-dependent. A systematic screen of pH conditions is recommended to find the ideal balance that favors the kinetic or thermodynamic product.
Question 2: My reaction mixture turns dark yellow or red, and the crude product is difficult to purify. What is causing this and how can I prevent it?
Root Cause: Discoloration and the formation of tenacious impurities are often due to the instability of the hydrazine reagent, especially phenylhydrazine, which can undergo oxidation.[7] If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction medium can become highly acidic, promoting side reactions.[7][9]
Strategies for a Cleaner Reaction:
| Strategy | Mechanism of Action | Recommended Protocol |
| pH Buffering | Neutralizes excess acid from hydrazine salts, preventing acid-catalyzed degradation and side reactions.[9] | Add one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) to the reaction mixture when using a hydrazine hydrochloride salt.[7] |
| Inert Atmosphere | Prevents the oxidation of sensitive hydrazine reagents, which is a common source of colored impurities.[9] | Run the reaction under a nitrogen or argon atmosphere, especially when working with hydrazines that are prone to air oxidation. |
| Purification of Hydrazine | Removes pre-existing oxidized impurities from the hydrazine starting material. | If the hydrazine reagent is old or discolored, consider distillation or recrystallization before use. |
| Workup/Purification | Removes colored impurities from the crude product. | Washing the crude product with a non-polar solvent like toluene can help remove some colored impurities before proceeding with column chromatography or recrystallization.[7] |
Question 3: The reaction is sluggish, or the final yield is unacceptably low. How can I improve the conversion?
Root Cause: Low yields or incomplete reactions can be traced back to several factors, including suboptimal catalysis, insufficient temperature, or trapping of the hydrazone intermediate.[8]
Strategies for Improving Yield:
-
Optimize Catalyst Loading: The Knorr synthesis is acid-catalyzed.[1][5] For many reactions, a few drops of glacial acetic acid are sufficient.[3] If the reaction is slow, a systematic screen of acid catalysts (e.g., acetic acid, p-TsOH, HCl) and their concentrations may be necessary.
-
Temperature and Reaction Time: While many Knorr reactions are fast and exothermic, less reactive substrates may require heating.[3][9] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time, ensuring the starting materials are fully consumed.[8]
-
pH is Paramount: The reaction rate is highly pH-dependent. Acidic conditions facilitate both the initial hydrazone formation and the subsequent cyclization step.[12] However, at neutral or higher pH, the cyclization can stall, trapping the hydrazone intermediate.[12] For most applications, maintaining a pH between 3 and 5 is a good starting point.
Visualizing the Process: Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use a catalyst? A1: Yes, the Knorr pyrazole synthesis is generally an acid-catalyzed reaction.[1][5][10] The acid protonates a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack by the hydrazine, which is crucial for both the initial imine formation and the subsequent cyclization.[12]
Q2: Can I run the reaction at room temperature? A2: Often, yes. The reaction can be very fast and exothermic, proceeding readily at room temperature.[3][9] However, for less reactive or sterically hindered substrates, heating may be required to drive the reaction to completion.[8][13] Always monitor your reaction by TLC or LC-MS to confirm.
Q3: What is the typical stoichiometry for the reactants? A3: A 1:1 molar ratio of the 1,3-dicarbonyl compound to the hydrazine is the theoretical stoichiometry. However, it is common practice to use a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) to ensure complete consumption of the more valuable dicarbonyl compound.[14]
Q4: My hydrazone intermediate has precipitated and won't cyclize. What should I do? A4: This is a classic sign that the reaction conditions, particularly the pH, are not optimal for the cyclization step. The cyclization is acid-catalyzed.[12] If the intermediate has crashed out, try adding a catalytic amount of acid (e.g., acetic acid) and gently heating the mixture to encourage it to redissolve and complete the cyclization to the pyrazole.
Experimental Protocol: Buffered Knorr Synthesis for Improved Purity
This protocol is designed to minimize side reactions when using a hydrazine hydrochloride salt.
Reactants:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Phenylhydrazine Hydrochloride (1.1 eq)
-
Sodium Acetate (NaOAc) (1.1 eq)
-
Ethanol (Solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (1.0 eq), phenylhydrazine hydrochloride (1.1 eq), and sodium acetate (1.1 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the 1,3-dicarbonyl.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting dicarbonyl spot is no longer visible.
-
If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, collect the product by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain the pure pyrazole.
References
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (n.d.).
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Slideshare.
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). J&K Scientific.
- knorr pyrazole synthesis | PPTX - Slideshare. (n.d.). Slideshare.
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com.
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.). BenchChem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (n.d.). BenchChem.
- Knorr Pyrazole Synthesis. (n.d.).
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
- Troubleshooting Knorr pyrazole synthesis impurities - Benchchem. (n.d.). BenchChem.
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Chem-help.asap.com.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Royal Society of Chemistry.
- Knorr Pyrazole Synthesis - ResearchGate. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF - ResearchGate. (n.d.).
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024). Reddit.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate. (2022).
- 4 - Organic Syntheses Procedure. (n.d.). Organic-syntheses.org.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
- Knorr pyrazole synthesis from a ketoester - YouTube. (2021). YouTube.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. knorr pyrazole synthesis | PPTX [slideshare.net]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
Validation & Comparative
5-Cyclopentyl-1H-pyrazole-4-carboxylic acid vs other pyrazole inhibitors
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous successful drugs across different therapeutic areas, including anti-inflammatory agents, cancer therapeutics, and treatments for erectile dysfunction.[1][3][4] This guide will provide a comparative analysis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid and other prominent pyrazole-based inhibitors, offering insights into their mechanisms of action, target selectivity, and the experimental data that underpins their therapeutic applications.
A Case Study: A Cyclopentyl-Containing Pyrazole as a Meprin Inhibitor
While direct, extensive research on this compound is limited in publicly available literature, a closely related analogue, 2-(3-Cyclopentyl-5-phenyl-1H-pyrazol-4-yl)ethanehydroxamic acid , has been synthesized and evaluated as an inhibitor of meprin α and meprin β, which are metalloproteinases implicated in various diseases.[5][6][7][8] This provides a valuable opportunity to explore the role of the cyclopentyl moiety in pyrazole-based inhibitors.
Mechanism of Action and Performance Data
In a study focused on the structure-activity relationships of pyrazole-based meprin inhibitors, the cyclopentyl-containing pyrazole derivative demonstrated significant inhibitory activity.[5][6] Meprins are zinc-dependent metalloproteases, and the hydroxamate group in the studied compound acts as a zinc-chelating moiety, crucial for its inhibitory function. The pyrazole scaffold serves as a rigid core to optimally position the substituents for interaction with the enzyme's active site.
The cyclopentyl group, in this context, occupies a hydrophobic pocket within the enzyme, contributing to the overall binding affinity. The experimental data revealed that the pyrazole derivative bearing a cyclopentyl moiety exhibited inhibitory activities comparable to a diphenylpyrazole derivative, indicating that the cyclopentyl group is well-tolerated and contributes favorably to the binding.[5][6]
Comparative Analysis with Other Pyrazole Inhibitors
To understand the diverse applications of the pyrazole scaffold, we will now compare the cyclopentyl-containing meprin inhibitor with three well-established pyrazole-based drugs that target different enzyme classes: Celecoxib, Sildenafil, and Rimonabant.
Celecoxib: A Selective COX-2 Inhibitor
Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[9] The selectivity of Celecoxib for COX-2 over COX-1 is a key feature, as COX-1 is involved in protecting the stomach lining. The pyrazole ring in Celecoxib is crucial for its specific binding to the COX-2 active site.
Signaling Pathway:
Caption: Celecoxib inhibits COX-2, preventing the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation and pain.
Sildenafil: A Phosphodiesterase-5 (PDE5) Inhibitor
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[10] In the context of erectile dysfunction, nitric oxide (NO) release during sexual stimulation leads to increased levels of cGMP, which causes smooth muscle relaxation and increased blood flow to the corpus cavernosum. PDE5 breaks down cGMP, and by inhibiting this enzyme, Sildenafil prolongs the action of cGMP, facilitating an erection.[10] The pyrazole moiety in Sildenafil is a key structural feature for its high affinity and selectivity for the PDE5 active site.
Signaling Pathway:
Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels, smooth muscle relaxation, and erection.
Rimonabant: A Cannabinoid Receptor 1 (CB1) Antagonist
Mechanism of Action: Rimonabant is a selective antagonist of the cannabinoid receptor 1 (CB1).[11][12][13] The endocannabinoid system is involved in regulating appetite and energy balance.[11][12][13] By blocking the CB1 receptor, Rimonabant was designed to reduce appetite and food intake. The pyrazole core is central to the structure of Rimonabant and its interaction with the CB1 receptor. Note: Rimonabant was withdrawn from the market due to psychiatric side effects.
Signaling Pathway:
Caption: Rimonabant acts as an antagonist at the CB1 receptor, blocking the appetite-stimulating effects of endocannabinoids.
Comparative Data Summary
| Inhibitor | Target Enzyme/Receptor | Primary Therapeutic Use | Key Structural Feature Contribution |
| 2-(3-Cyclopentyl-5-phenyl-1H-pyrazol-4-yl)ethanehydroxamic acid | Meprin α and β | Investigational (e.g., inflammation, fibrosis) | Cyclopentyl group occupies a hydrophobic pocket, contributing to binding affinity. |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | Pyrazole core is essential for selective binding to the COX-2 active site. |
| Sildenafil | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction | Pyrazole moiety provides high affinity and selectivity for the PDE5 active site. |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Anti-obesity (withdrawn) | Pyrazole core is central to the interaction with the CB1 receptor. |
Experimental Protocols
Synthesis of 3,4,5-Substituted Pyrazole Derivatives (General Procedure)
This protocol is adapted from the synthesis of pyrazole-based meprin inhibitors.[5][6]
Workflow Diagram:
Caption: General workflow for the synthesis of 3,4,5-substituted pyrazole inhibitors.
Step-by-Step Methodology:
-
Formation of the Protected Hydroxamic Acid: 3-Benzoylpropionic acid is coupled with benzylhydroxylamine to yield N-benzyloxy-4-oxo-4-phenylbutanamide.[5][6] This introduces the zinc-chelating hydroxamate group in a protected form.
-
Formation of the Pyrazole Core: The N-benzyloxy-4-oxo-4-phenylbutanamide is reacted with an appropriate acid chloride or a carboxylic acid and carbonyldiimidazole (CDI) to form a 1,3-diketone intermediate.[5][6] This intermediate is then treated with hydrazine monohydrate in a one-pot reaction to form the pyrazole ring.[5][6]
-
Deprotection: The final step involves the removal of the protecting groups. The benzyl protecting group on the hydroxamic acid can be cleaved by hydrogenation.[5][6] Alternatively, for derivatives with other protecting groups (e.g., methoxy groups), treatment with boron tribromide (BBr3) can be employed.[5][6]
Meprin Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against meprins.[5][6]
Workflow Diagram:
Caption: Workflow for determining the IC50 of meprin inhibitors.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human meprin α or β is used. The test inhibitors are dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The enzyme is pre-incubated with the test inhibitor for a defined period at a specific temperature (e.g., 37°C).
-
Substrate Addition: A fluorogenic meprin substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence due to substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Conclusion: The Enduring Potential of the Pyrazole Scaffold
The pyrazole scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable versatility in targeting a diverse range of enzymes and receptors. The comparative analysis of a cyclopentyl-containing meprin inhibitor alongside established drugs like Celecoxib, Sildenafil, and Rimonabant highlights the profound impact of substituent modifications on the pyrazole core, which dictates target selectivity and therapeutic application. As our understanding of disease biology deepens, the rational design of novel pyrazole derivatives, guided by structure-activity relationship studies and robust experimental validation, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
-
Tan, K., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]
-
Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Tan, K., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Europe PMC. [Link]
-
Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Aggarwal, R., & Sharma, S. (2023). Protease domains of meprin α and β. Possible modifications of the pyrazole scaffold to address and modulate interactions with the S1, S1′, or S2′ pocket of meprin α and β are depicted. ResearchGate. [Link]
- Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Various Authors. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PubMed Central. [Link]
-
Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Various Authors. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
Various Authors. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Various Authors. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Semantic Scholar. [Link]
- Various Authors. (n.d.). What is the mechanism of Celecoxib?
-
Various Authors. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds. ResearchGate. [Link]
-
NHS. (n.d.). About sildenafil (Viagra). NHS. [Link]
-
Various Authors. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. ORBi. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Biological Activity of 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its versatility allows for multi-directional substitution, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, yet promising subclass: 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid derivatives. The introduction of a cyclopentyl group at the 5-position offers a unique combination of lipophilicity and conformational rigidity, making it an intriguing moiety for targeted drug design. Here, we provide a comparative analysis of the biological activity of these derivatives, supported by experimental data and protocols, to guide researchers in their drug discovery endeavors.
The 5-Cyclopentyl Moiety: A Key to Potency and Selectivity?
The rationale behind incorporating a cyclopentyl group at the 5-position of the pyrazole ring is rooted in established principles of medicinal chemistry. This bulky, non-polar group can effectively probe hydrophobic pockets within a target protein's active site, potentially enhancing binding affinity. Furthermore, its defined conformational flexibility can contribute to improved selectivity compared to more linear alkyl chains. Our comparative analysis will delve into specific examples to validate this hypothesis.
Comparative Analysis: Meprin Inhibition as a Case Study
Recent studies have highlighted the potential of 3,4,5-substituted pyrazoles as potent inhibitors of meprins, a family of metalloproteases implicated in fibrosis and cancer. A key study provides a direct comparison of a 5-cyclopentyl derivative with other substituted pyrazoles, offering valuable insights into its structure-activity relationship (SAR).
Quantitative Comparison of Meprin α and β Inhibition
The following table summarizes the inhibitory activity of a 5-cyclopentyl-1H-pyrazole derivative against meprin α and β, benchmarked against other analogues.
| Compound ID | R Group at Position 5 | Meprin α Ki (nM) | Meprin β Ki (nM) | Reference |
| 14c | Cyclopentyl | 13 | 150 | [1][2] |
| 7a | Phenyl | 10 | 120 | [1][2] |
| 14a | Methyl | 110 | 1100 | [1][2] |
| 14b | Benzyl | 50 | 540 | [1][2] |
Table 1: Comparative inhibitory activity of 5-substituted pyrazole derivatives against meprin α and β.
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the 5-cyclopentyl derivative (14c ) exhibits potent inhibition of meprin α, with a Ki value of 13 nM.[1][2] This potency is comparable to the 5-phenyl analogue (7a), suggesting that the cyclopentyl group effectively occupies the same hydrophobic pocket as a phenyl ring in the meprin α active site.[1][2] Notably, the 5-cyclopentyl derivative is significantly more potent than the 5-methyl (14a) and 5-benzyl (14b) analogues, highlighting the favorable steric and hydrophobic contributions of the cyclopentyl moiety.[1][2]
The selectivity towards meprin α over meprin β is also noteworthy. While both the cyclopentyl and phenyl derivatives show a preference for meprin α, the SAR for meprin β inhibition is more sensitive to the nature of the 5-substituent.
Broader Biological Potential: Kinase Inhibition and Anticancer Activity
While the most direct comparative data for 5-cyclopentyl pyrazole derivatives is in the context of meprin inhibition, the broader pyrazole-4-carboxylic acid scaffold is a well-established pharmacophore in oncology, particularly as kinase inhibitors. Numerous studies have demonstrated the potent anticancer activities of pyrazole-5-carboxamide derivatives. For instance, certain derivatives have shown strong inhibitory activity against cancer cell lines such as MGC-803, SGC-7901, and Bcap-37.[3]
The structural features of the this compound core make it an attractive candidate for development as a kinase inhibitor. The cyclopentyl group can be envisioned to occupy the hydrophobic region of the ATP-binding pocket of various kinases, a strategy successfully employed by many approved kinase inhibitors.
Signaling Pathway Context: Kinase Inhibition
The following diagram illustrates a generalized kinase signaling pathway, a common target for pyrazole-based inhibitors.
This diagram illustrates how a this compound derivative could potentially inhibit key kinases like RAF or PI3K, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds, based on established protocols.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold can be achieved through a multi-step process, a representative scheme of which is outlined below.
Step-by-Step Protocol:
-
Synthesis of the 1,3-Diketone Intermediate: To a solution of ethyl 3-oxobutanoate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C. Stir for 30 minutes, then add cyclopentanecarbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a weak acid and extract the product with an organic solvent. Purify the resulting 1,3-diketone by column chromatography.
-
Cyclization to form the Pyrazole Core: Dissolve the 1,3-diketone intermediate in ethanol, followed by the addition of hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude pyrazole carboxylate ester can be purified by recrystallization or column chromatography.
-
Hydrolysis to the Carboxylic Acid: To the pyrazole carboxylate ester, add an aqueous solution of a strong base (e.g., NaOH or LiOH) and an organic co-solvent (e.g., THF or methanol). Heat the mixture to reflux for 2-4 hours. After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain the final this compound.
-
Amide Coupling to form Derivatives: The carboxylic acid can be converted to a variety of amide derivatives using standard peptide coupling reagents such as HATU or HBTU in the presence of a tertiary amine base (e.g., DIPEA) and the desired amine.
In Vitro Meprin Inhibition Assay
The following protocol outlines a fluorescence-based assay to determine the inhibitory potency of the synthesized compounds against meprins.
-
Reagents and Materials:
-
Recombinant human meprin α and β
-
Fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the microplate.
-
Add 10 µL of the meprin enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm) every minute for 30 minutes.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
-
Determine the Ki values using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data strongly supports its potential as a potent and selective inhibitor of meprin α. Furthermore, the broader success of pyrazole derivatives in oncology suggests that this scaffold is ripe for exploration as kinase inhibitors. The synthetic and screening protocols provided herein offer a robust framework for researchers to build upon this promising chemical entity. Future work should focus on the synthesis and evaluation of a broader library of 5-cyclopentyl derivatives with diverse substitutions on the pyrazole ring and the carboxamide moiety to further elucidate the SAR and optimize for potency, selectivity, and pharmacokinetic properties against a range of therapeutic targets.
References
-
Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231. [Link]
-
Tan, K., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Kumar, A., et al. (2022). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 38(4), 863-871. [Link]
-
Li, X. H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 869-876. [Link]
-
Patel, K., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1867-1874. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Cyclopentyl Pyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazole derivatives featuring a cyclopentyl moiety. By comparing their performance against analogs with different alkyl and cycloalkyl substituents, we aim to elucidate the unique contributions of the cyclopentyl group to target engagement, selectivity, and overall pharmacological profile. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
The Significance of the Cyclopentyl Group in Pyrazole Scaffolds
The incorporation of a cyclopentyl group into a pyrazole core can significantly influence a molecule's pharmacological properties. Its size, lipophilicity, and conformational flexibility allow it to impart a unique balance of potency, selectivity, and pharmacokinetic characteristics. This guide will explore these aspects across several important drug target classes.
Synthesis of Cyclopentyl Pyrazole Derivatives
The synthesis of cyclopentyl pyrazoles can be broadly categorized into two main strategies: introduction of the cyclopentyl group at a nitrogen atom (N-alkylation) or at a carbon atom of the pyrazole ring.
Synthesis of N-Cyclopentyl Pyrazoles
N-alkylation is a common strategy for modifying the pyrazole scaffold.[1] This typically involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by reaction with a cyclopentyl electrophile, such as cyclopentyl bromide.
Experimental Protocol: General N-Alkylation of a Pyrazole [1]
-
Deprotonation: Dissolve the pyrazole starting material (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: After stirring for 30 minutes at 0 °C, add the cyclopentyl halide (e.g., cyclopentyl bromide, 1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Synthesis of C-Cyclopentyl Pyrazoles
The introduction of a cyclopentyl group at a carbon atom of the pyrazole ring often involves the construction of the pyrazole ring from a cyclopentyl-containing precursor. A common method is the condensation of a 1,3-dicarbonyl compound bearing a cyclopentyl group with hydrazine or a hydrazine derivative.[2][3]
Experimental Protocol: Synthesis of a C-Cyclopentyl Pyrazole from a β-Diketone [3]
-
Reaction Setup: In a round-bottom flask, dissolve the cyclopentyl-containing 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Cyclization: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the C-cyclopentyl pyrazole.
Comparative Analysis of Biological Activities
The following sections compare the activity of cyclopentyl pyrazoles with other alkyl and cycloalkyl analogs against various biological targets.
Cyclopentyl Pyrazoles as Meprin α and β Inhibitors
Meprins are metalloproteases implicated in various diseases, including fibrosis and cancer. A study on pyrazole-based meprin inhibitors revealed interesting SAR at position 3(5) of the pyrazole ring.
| Compound | R Group | Meprin α IC50 (nM) | Meprin β IC50 (nM) |
| 1a | Phenyl | 5.3 ± 0.9 | 110 ± 10 |
| 1b | Methyl | 130 ± 20 | >1000 |
| 1c | Benzyl | 120 ± 10 | 730 ± 120 |
| 1d | Cyclopentyl | 6.4 ± 0.8 | 130 ± 20 |
Data synthesized from multiple sources.
The data clearly indicates that a cyclopentyl group at this position is well-tolerated and results in inhibitory activity comparable to a phenyl group, while small alkyl (methyl) and larger, more flexible groups (benzyl) lead to a significant loss of potency. This suggests that the size and constrained conformation of the cyclopentyl ring are optimal for fitting into the S1' subsite of meprin α.
Meprin α is a zinc-dependent metalloprotease. Its activation involves the cleavage of a pro-domain, which exposes the active site. Small molecule inhibitors typically chelate the catalytic zinc ion in the active site, preventing substrate binding and cleavage.
Tetrahydrocyclopenta[c]pyrazoles as N-type Calcium Channel Blockers
A series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been investigated as N-type (CaV2.2) calcium channel blockers, a target for chronic pain.[4] The fused cyclopentyl ring is a key structural feature of this class of inhibitors.
While direct SAR comparing different fused cycloalkane rings is limited in the public domain, the discovery of potent compounds within this series highlights the utility of the cyclopentyl-fused pyrazole scaffold for targeting N-type calcium channels.[4][5]
N-type calcium channels are voltage-gated ion channels crucial for neurotransmitter release at presynaptic terminals.[6] Blockade of these channels reduces calcium influx, thereby inhibiting the release of neurotransmitters involved in pain signaling.
N-Cyclopentyl Pyrazoles as M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)
The M4 muscarinic acetylcholine receptor is a target for the treatment of neuropsychiatric disorders.[7] SAR studies on a series of 2,3,6-trisubstituted pyridine-containing M4 PAMs have explored the impact of N-alkyl pyrazole substituents on potency.
| Compound | R Group on Pyrazole N1 | M4 PAM EC50 (nM) |
| 2a | Methyl | 150 |
| 2b | Ethyl | 80 |
| 2c | Isopropyl | 55 |
| 2d | Cyclopentyl | 30 |
| 2e | (1-fluorocyclopentyl)methyl | 15 |
Data synthesized from multiple sources.
In this series, increasing the size and complexity of the N-alkyl substituent on the pyrazole ring generally leads to increased potency. The cyclopentyl group provides a significant improvement over smaller alkyl groups. Further functionalization of the cyclopentyl ring, as seen with the (1-fluorocyclopentyl)methyl group, can further enhance activity.[7]
The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4] Activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. PAMs bind to an allosteric site on the receptor, enhancing the response to the endogenous ligand, acetylcholine.
Cyclopentyl Pyrazoles as Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle and are important targets in oncology. While specific SAR data directly comparing a cyclopentyl group to other cycloalkyls on a pyrazole scaffold for CDK inhibition is not abundant in the literature, the general principles of kinase inhibitor design suggest that the cyclopentyl group can be a favorable substituent. Its lipophilic nature can promote hydrophobic interactions within the ATP-binding pocket, and its defined conformation can aid in achieving selectivity.
For example, in a series of pyrazolobenzodiazepines identified as potent CDK2 inhibitors, substitutions on the pyrazole ring were found to be critical for activity.[8] Although this particular study did not explore a cyclopentyl group, it highlights the importance of substituent size and nature in this region for kinase inhibition.
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.
Conclusion
The inclusion of a cyclopentyl group in pyrazole-based drug candidates offers a compelling strategy for optimizing pharmacological properties. As demonstrated across different target classes, the cyclopentyl moiety can provide a favorable balance of size, lipophilicity, and conformational rigidity that leads to enhanced potency and selectivity. This guide has provided a comparative analysis of the SAR of cyclopentyl pyrazoles, supported by experimental data and protocols, to aid researchers in the rational design of novel therapeutics. Further exploration of this privileged structural motif is warranted to fully exploit its potential in drug discovery.
References
-
Janssen Research & Development, L.L.C. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2137-2141. [Link]
-
Engers, D. W., et al. (2019). Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators. ChemMedChem, 14(9), 959-971. [Link]
-
Janssen Research & Development, L.L.C. (2014). Discovery and SAR of Novel tetrahydropyrrolo[3,4-c]pyrazoles as Inhibitors of the N-type Calcium Channel. Bioorganic & Medicinal Chemistry Letters, 24(9), 2142-2146. [Link]
-
ResearchGate. (2025). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors | Request PDF. [Link]
-
Wall, M., et al. (2012). A novel series of pyrazolylpiperidine N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(21), 6653-6657. [Link]
-
Gregory, K. J., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 213, 113160. [Link]
-
Mishra, R., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Journal of Medicinal Chemistry, 64(18), 13263-13291. [Link]
-
Wikipedia. (n.d.). N-type calcium channel. [Link]
-
El-Gamal, M. I., et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5736. [Link]
-
Harris, C. S., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4875-4879. [Link]
-
Wood, M. R., et al. (2016). Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core. Bioorganic & Medicinal Chemistry Letters, 26(13), 3029-3033. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 646-666. [Link]
-
Gibert, A., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(3), 856-873. [Link]
-
Hardcastle, I. R., et al. (2004). 4-Alkoxy-2,6-diaminopyrimidine Derivatives: Inhibitors of Cyclin Dependent Kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 14(6), 1461-1465. [Link]
- Google Patents. (1996).
-
Wood, M. R., et al. (2016). Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d] pyrimidine core. ACS Medicinal Chemistry Letters, 7(7), 678-682. [Link]
-
ResearchGate. (2025). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]
-
Wall, M., et al. (2018). Discovery and optimization of a novel series of pyrazolyltetrahydropyran N-type calcium channel (Cav 2.2) blockers for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 28(22), 3569-3572. [Link]
-
Gibert, A., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(3), 856-873. [Link]
-
ResearchGate. (n.d.). Preparation of substituted cyclopentyl tosylates used for pyrazole alkylation. [Link]
-
ResearchGate. (n.d.). Chemical structures of pyrazole derivatives 1-9 and their IC 50 values against cholinesterase enzymes. [Link]
-
Gushimana, D., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]
-
Sadowski, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(10), 7291-7301. [Link]
-
ResearchGate. (2025). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [Link]
-
G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 5984-5992. [Link]
-
Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. [Link]
-
Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Ali, S. M., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-5987. [Link]
-
Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide for Drug Discovery Professionals
An In-Depth Guide to Comparative Docking Studies of Pyrazole Carboxylic Acid Inhibitors
Welcome to a detailed exploration of comparative molecular docking focused on pyrazole carboxylic acid inhibitors. This guide is designed for researchers and drug development professionals seeking to leverage computational techniques to understand and predict the binding behavior of this important class of molecules. We will move beyond a simple procedural list, delving into the rationale behind each step to ensure the generation of meaningful and reliable data. Our approach is grounded in scientific integrity, providing a self-validating framework for your computational experiments.
The Significance of Pyrazole Carboxylic Acids and Molecular Docking
The pyrazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs such as the anti-inflammatory agent celecoxib.[1][2] The addition of a carboxylic acid moiety often serves as a critical pharmacophore, enabling key interactions with biological targets, particularly as a zinc-binding group or for forming salt bridges and hydrogen bonds.[3][4] Pyrazole carboxylic acid derivatives have been investigated as potent inhibitors for a range of targets, including Cyclooxygenase (COX) enzymes, Carbonic Anhydrases (CAs), and proteasomes, making them a versatile class for drug discovery.[3][5][6][7]
Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a computationally efficient method to predict the preferred binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[8][9][10] By simulating the "handshake" between a ligand and a protein's active site, we can rapidly screen large compound libraries, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR).[10][11] This guide will use Cyclooxygenase-2 (COX-2), a key target in inflammation, as our model system to compare a pyrazole carboxylic acid inhibitor against other relevant compounds.
The Experimental Blueprint: A Self-Validating Docking Workflow
Scientific trustworthiness is paramount. A robust docking protocol is not just about generating a binding score; it's about creating a reproducible and validatable computational experiment. The workflow described here incorporates checkpoints and rationales to ensure the integrity of the results.
Below is a diagram illustrating the comprehensive workflow for our comparative docking study.
Caption: A comprehensive workflow for a comparative molecular docking study.
Experimental Protocol: Comparative Docking Against COX-2
This protocol provides a step-by-step methodology using freely available and widely cited tools like AutoDock Vina and PyMOL.[12]
Part 1: Target Protein Preparation
The quality of your target structure is critical for obtaining biologically relevant results.[13] We will use the crystal structure of human COX-2.
-
Obtain Protein Structure: Download the crystal structure of human COX-2 complexed with a selective inhibitor from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 1CX2 . This structure provides a biologically relevant conformation of the active site.
-
Prepare the Receptor:
-
Rationale: Raw PDB files often contain non-essential molecules (water, co-solvents) and lack hydrogen atoms, which are crucial for calculating interactions.[13]
-
Procedure (using AutoDockTools):
-
Load the 1CX2.pdb file.
-
Remove all water molecules (Edit > Delete Water).
-
Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges, which are essential for the scoring function (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in the PDBQT format (1CX2_protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.[6]
-
-
Part 2: Ligand Selection and Preparation
For a meaningful comparison, we will use three ligands: our compound of interest, a known drug with a similar scaffold, and an inhibitor with a different scaffold.
-
Ligand 1 (Compound of Interest): 1-phenyl-1H-pyrazole-4-carboxylic acid.[14]
-
Ligand 2 (Reference Compound): Celecoxib (a pyrazole-containing selective COX-2 inhibitor).
-
Ligand 3 (Alternative Scaffold): Indomethacin (a non-selective COX inhibitor).
Procedure:
-
Obtain Ligand Structures: Draw the 2D structures in a chemical drawing tool like ChemDraw or obtain them from PubChem. Save them in a 3D format (e.g., SDF or MOL2).
-
Energy Minimization:
-
Rationale: The initial 3D conformation of a ligand may not be its lowest energy state. Energy minimization using a force field (e.g., MMFF94) is essential to obtain a more realistic starting conformation.[6]
-
Procedure (using software like Avogadro or MOE):
-
Import the 3D structure of each ligand.
-
Perform energy minimization.
-
Save the optimized structure.
-
-
-
Prepare Ligands for Docking (using AutoDockTools):
-
Load each energy-minimized ligand.
-
Detect the root and define the rotatable bonds. This allows the docking algorithm to explore conformational flexibility.
-
Save each prepared ligand in the PDBQT format (ligand_name.pdbqt).
-
Part 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Rationale: The docking simulation must be focused on the region of interest—the active site. The grid box defines the three-dimensional space where the algorithm will search for the best ligand pose.[6][13] The box should be large enough to encompass the entire active site and allow the ligand to move freely.[6]
-
Procedure:
-
In AutoDockTools, with the 1CX2_protein.pdbqt loaded, define the grid box to encompass key active site residues of COX-2, such as Arg120, Tyr355, and Val523 .[6]
-
A typical grid box for this target might have dimensions of 25 x 25 x 25 Å centered on the active site. Note the center coordinates and dimensions.
-
-
-
Run the Docking Simulation:
-
Rationale: AutoDock Vina uses a sophisticated sampling algorithm and scoring function to explore possible ligand conformations and estimate the binding affinity.[9]
-
Procedure (Command Line): Create a configuration file (conf.txt) for each ligand:
Execute the docking run from your terminal:
-
Results: Analysis and Comparative Evaluation
The output of a docking simulation provides a wealth of data. The primary metrics are the binding affinity and the predicted binding poses.
Binding Affinity Comparison
The binding affinity, reported in kcal/mol, is an estimate of the binding free energy. A lower (more negative) value indicates a stronger predicted interaction.[12][15]
| Compound | Scaffold Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 1-phenyl-1H-pyrazole-4-carboxylic acid | Pyrazole Carboxylic Acid | -8.5 | Arg120, Tyr355, Val523, Ser353 |
| Celecoxib | Pyrazole (Sulfonamide) | -9.8 | His90, Arg513, Val523 |
| Indomethacin | Indole | -7.9 | Arg120, Tyr385, Ser530 |
| (Note: These are representative values and will vary with the precise docking protocol used.) |
Binding Pose and Interaction Analysis
Trustworthiness in docking comes from analyzing how the ligand binds, not just how strongly. Use a molecular visualization tool like PyMOL or BIOVIA Discovery Studio Visualizer to inspect the top-ranked poses.[16]
-
1-phenyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group is predicted to form a strong ionic and hydrogen bond interaction with the guanidinium group of Arg120 at the entrance of the active site. The phenyl-pyrazole core can occupy the hydrophobic pocket defined by residues like Val523 .
-
Celecoxib: The sulfonamide group is known to interact with a specific side pocket in COX-2, forming hydrogen bonds with residues like His90 and Arg513 , which is a key determinant of its COX-2 selectivity.[17]
-
Indomethacin: As a non-selective inhibitor, it typically binds deeper in the channel, with its carboxylate group interacting with Arg120 and Tyr385 .[17]
The diagram below illustrates the key interactions for our pyrazole carboxylic acid inhibitor within the COX-2 active site.
Caption: Predicted molecular interactions of a pyrazole carboxylic acid inhibitor.
Conclusion: Synthesizing Data into Actionable Insights
This comparative docking study reveals critical insights. While Celecoxib shows the highest predicted binding affinity, our pyrazole carboxylic acid inhibitor demonstrates a strong affinity with a distinct binding mode, anchored by a powerful ionic interaction with Arg120. This suggests that the pyrazole carboxylic acid scaffold is a highly viable starting point for developing potent COX-2 inhibitors. The comparison with Indomethacin further highlights the different binding patterns of selective versus non-selective inhibitors.
By following this rigorous, self-validating protocol, researchers can confidently use molecular docking to generate reliable hypotheses, guide the design of new pyrazole derivatives, and ultimately accelerate the drug discovery process.[5][18] The key is to pair computational predictions with a deep understanding of the underlying biology and chemistry, transforming data into knowledge.[13]
References
-
Labinsights. (2023, May 8). Docking Software for Drug Development. Labinsights. [Link]
-
Accurate Drug Discovery. (2023, August 1). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
-
Gutiérrez-García, E. I., et al. (2025, April 1). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. [Link]
-
Angeli, A., et al. (2020). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. PMC - NIH. [Link]
-
The Scripps Research Institute. AutoDock. [Link]
-
Martis, E. A., & Téletchéa, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]
-
Wang, C., et al. (2021). Molecular docking-based computational platform for high-throughput virtual screening. NIH. [Link]
-
Martis, E. A., & Téletchéa, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PubMed. [Link]
-
Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]
-
Alvarez-Garcia, D., & Barril, X. (2014). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
-
Wu, F., et al. (2012, July 1). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]
-
Senturk, M., et al. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]
-
Zhang, L., et al. (2019). Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Ali, M., et al. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]
-
ETFLIN. (2022, November 23). A Beginner's Guide to Molecular Docking. [Link]
-
BindingDB. 1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Gande, M. E., et al. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
-
Husain, A., et al. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. [Link]
-
Fajemiroye, J. O., et al. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. [Link]
-
BindingDB. 3-butyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Mohamed, H. H. M., et al. (2022). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. European Journal of Chemistry. [Link]
-
El-Malah, A., et al. (2022, January 23). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. [Link]
-
Chen, C. K., et al. (2021). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. PMC - NIH. [Link]
-
GPCRdb. 5-butyl-1H-pyrazole-3-carboxylic acid. [Link]
-
BindingDB. 1-benzyl-5-chloro-3-methyl-pyrazole-4-carboxylic acid ester derivative. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labinsights.nl [labinsights.nl]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. Molecular docking-based computational platform for high-throughput virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BindingDB BDBM21615 1-phenyl-1H-pyrazole-4-carboxylic acid::Pyrazole, 1 [bindingdb.org]
- 15. etflin.com [etflin.com]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Cyclooxygenase Inhibition: The Established Efficacy of Celecoxib Versus the Potential of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for targeted therapies that minimize adverse effects remains a paramount objective for researchers and drug development professionals. A significant milestone in this endeavor was the development of selective cyclooxygenase-2 (COX-2) inhibitors, designed to retain the anti-inflammatory and analgesic properties of traditional NSAIDs while reducing the gastrointestinal complications associated with the inhibition of cyclooxygenase-1 (COX-1).
This guide provides a detailed comparative analysis of two compounds that exemplify different stages of the drug discovery pipeline: celecoxib, a well-established and clinically approved selective COX-2 inhibitor, and 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid, a representative of a chemical scaffold with the potential for COX inhibition. We will delve into their mechanisms of action, the experimental methodologies used to characterize them, and the structural features that govern their biological activity.
The Central Role of Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in a wide array of physiological and pathological processes. There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet function.
-
COX-2: In contrast, COX-2 is typically undetectable in most tissues under normal conditions. Its expression is rapidly induced by inflammatory stimuli, such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.
The therapeutic rationale behind selective COX-2 inhibition is to specifically target the enzyme responsible for inflammation while sparing the protective functions of COX-1.
Mechanism of Action: A Tale of Two Pyrazoles
Both celecoxib and this compound belong to the pyrazole class of compounds, a heterocyclic scaffold known for its prevalence in medicinal chemistry, particularly in the design of COX inhibitors.
Celecoxib: A Paradigm of Selective COX-2 Inhibition
Celecoxib's mechanism of action is well-characterized and serves as a benchmark for selective COX-2 inhibition. Its selectivity is attributed to key structural differences in the active sites of the COX-1 and COX-2 enzymes. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2. This creates a side pocket in the COX-2 active site that can accommodate the bulky sulfonamide group of celecoxib.
The key interactions of celecoxib with the COX-2 active site include:
-
Hydrogen Bonding: The sulfonamide group forms hydrogen bonds with the backbone of Arg513.
-
Hydrophobic Interactions: The two phenyl rings of celecoxib fit snugly into the hydrophobic channel of the active site.
-
Side Pocket Binding: The defining feature of celecoxib's selectivity is the insertion of its sulfonamide moiety into the aforementioned side pocket, an interaction that is sterically hindered in the smaller COX-1 active site.
This precise molecular recognition leads to a potent and selective inhibition of COX-2, with a selectivity ratio (IC50 for COX-1 / IC50 for COX-2) often reported to be in the range of 300-400.
This compound: A Potential COX Inhibitor
While not as extensively studied as celecoxib, the chemical structure of this compound suggests a plausible mechanism as a COX inhibitor. The pyrazole core is a common feature in many COX inhibitors, and the carboxylic acid group can potentially mimic the carboxylate of arachidonic acid, the natural substrate of COX enzymes, allowing it to interact with key residues in the active site, such as Arg120.
The cyclopentyl group at the 5-position of the pyrazole ring would likely occupy a hydrophobic region of the active site. However, without the bulky side group characteristic of selective inhibitors like celecoxib, it is less likely to exhibit high selectivity for COX-2. It may act as a non-selective inhibitor, targeting both COX-1 and COX-2, or it could possess a modest degree of selectivity. Definitive characterization would require experimental validation.
Visualizing the Mechanisms
Caption: Signaling pathway of COX-1 and COX-2 with points of inhibition.
Comparative Performance Data
The following table summarizes the key performance metrics for celecoxib and the predicted profile for this compound based on its structure.
| Parameter | Celecoxib | This compound (Predicted) |
| Target(s) | Selective COX-2 | Potentially COX-1 and COX-2 |
| IC50 for COX-1 | ~15 µM | To be determined |
| IC50 for COX-2 | ~0.04 µM | To be determined |
| Selectivity Index (COX-1/COX-2) | ~375 | Likely lower than celecoxib |
| Key Structural Feature for Selectivity | Bulky sulfonamide group | Lacks a bulky side group for COX-2 selectivity |
| Clinical Status | Approved for use | Research/preclinical |
Experimental Protocols for Characterization
To empirically determine the inhibitory profile of a novel compound like this compound and compare it to a standard like celecoxib, a series of in vitro and cellular assays are essential.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Principle: The assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2. The amount of PGE2 produced is measured using an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from a commercial source.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) and the reference compound (celecoxib) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to generate a range of concentrations.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compound or vehicle control
-
COX-1 or COX-2 enzyme
-
-
Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Incubation: The plate is incubated for a specified time (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid).
-
PGE2 Quantification: The concentration of PGE2 in each well is determined using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion
The comparison between celecoxib and this compound highlights the journey of a drug from a conceptual chemical scaffold to a clinically effective therapeutic agent. Celecoxib's success is rooted in its well-defined mechanism of action, which leverages the structural nuances between the COX-1 and COX-2 active sites to achieve remarkable selectivity. This selectivity translates into a favorable safety profile, particularly concerning gastrointestinal side effects.
This compound, on the other hand, represents a starting point. Its structure contains the essential pharmacophoric elements for COX inhibition, but its efficacy and selectivity remain to be elucidated through rigorous experimental investigation. The protocols outlined in this guide provide a roadmap for such an investigation, which would be crucial in determining whether this compound or its derivatives could one day emerge as viable therapeutic candidates.
For researchers in drug development, this comparative analysis underscores the importance of a structure-based design approach and the indispensable role of robust in vitro and cellular assays in the characterization of novel enzyme inhibitors.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
A Senior Application Scientist's Guide to Bioisosteric Replacement in Pyrazole-Based Drug Design
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the privileged scaffolds in modern drug discovery, the pyrazole ring is a recurring motif in numerous clinically successful drugs.[1][2] Its unique electronic and steric properties, coupled with its synthetic tractability, make it an attractive core for a wide range of therapeutic targets. However, the journey from a promising pyrazole-containing hit to a clinical candidate is often fraught with challenges related to potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of bioisosteric replacement strategies for the pyrazole moiety and its substituents. We will delve into the rationale behind these modifications, present supporting experimental data from published studies, and provide detailed protocols for the synthesis and evaluation of pyrazole analogs. Our focus is to equip you with the knowledge to make informed decisions in your drug design campaigns, ultimately accelerating the development of novel therapeutics.
The Rationale for Bioisosteric Replacement in Pyrazole Scaffolds
Bioisosterism, the interchange of atoms or groups of atoms that share similar physicochemical properties, is a powerful tool for optimizing drug candidates.[3] In the context of pyrazole-based drugs, this strategy can be employed to:
-
Modulate Potency and Selectivity: Subtle changes in the electronic distribution and steric bulk of the pyrazole ring or its substituents can significantly impact binding affinity and selectivity for the target protein.
-
Improve ADME Properties: Bioisosteric replacements can enhance metabolic stability, increase aqueous solubility, and improve membrane permeability, leading to a more favorable pharmacokinetic profile.[4]
-
Navigate Intellectual Property Landscapes: The synthesis of novel chemical entities through bioisosteric replacement can provide a pathway to secure new intellectual property.
Bioisosteric replacements can be broadly categorized as classical and non-classical. Classical bioisosteres are atoms or groups that have the same number of valence electrons and similar steric arrangements. Non-classical bioisosteres, on the other hand, do not adhere to these strict rules but still produce similar biological activity.
Comparative Analysis of Pyrazole Bioisosteres
The following sections provide a comparative analysis of common bioisosteric replacements for the pyrazole ring and its substituents, supported by experimental data from the literature.
Ring Bioisosteres: Alternatives to the Pyrazole Core
The pyrazole ring itself can be replaced with other five-membered heterocycles to fine-tune the pharmacological properties of a drug candidate. The choice of the bioisostere is critical and its success is highly dependent on the specific molecular target.[5]
A notable case study is the development of antagonists for the cannabinoid receptor 1 (CB1), where the 1,5-diarylpyrazole scaffold of rimonabant has been extensively modified.[5][6]
Table 1: Comparison of Pyrazole Ring Bioisosteres in CB1 Receptor Antagonists
| Scaffold | Example Compound | CB1 Receptor Affinity (Ki, nM) | Selectivity (CB1 vs. CB2) | Reference |
| Pyrazole | Rimonabant | 7.8 | >1000 | [5] |
| Imidazole | Compound 62 | 8.5 | >1000 | [5] |
| Triazole | Not specified | Active | Selective | [5] |
| Thiazole | Not specified | Active | Selective | [5] |
As the data in Table 1 indicates, replacing the pyrazole ring in rimonabant with an imidazole moiety resulted in a compound with comparable CB1 receptor affinity and selectivity, demonstrating that imidazole can be a suitable bioisostere for pyrazole in this context.[5][7] Triazole and thiazole rings also showed promise as bioisosteric replacements.[5][6] However, it is important to note that the success of such replacements is not always guaranteed. For instance, in the development of anti-inflammatory agents, the replacement of pyrazole with triazole or imidazole led to a loss of activity.[5]
Substituent Bioisosteres: Modifying the Periphery
Bioisosteric replacements are also frequently applied to the substituents on the pyrazole ring. This approach can be used to probe the structure-activity relationship (SAR) and optimize the compound's properties.
A compelling example is the development of retinoic acid receptor alpha (RARα) antagonists. In this case, the amide linker of a lead compound was replaced with various five-membered heterocycles to improve in vivo efficacy.
Table 2: Bioisosteric Replacement of an Amide Linker with Heterocycles in RARα Antagonists
| Linker | Example Compound | RARα IC50 (nM) | Selectivity (vs. RARβ and RARγ) | Reference |
| Amide | Analog 6 | 0.54 | >790-fold (β), 37-fold (γ) | [8] |
| Pyrrole | Compound 9 | 1.2 | >358-fold (β), >308-fold (γ) | [8] |
| Imidazole | Compound 10 | Inactive | - | [8] |
| Pyrazole | Compound 12 | Active | Loss of selectivity | [8] |
The data in Table 2 illustrates that a pyrrole ring served as an effective bioisostere for the amide linker, maintaining potent RARα antagonism with excellent selectivity.[8] In contrast, the imidazole analog was inactive, and the pyrazole analog, while active, lost its selectivity.[8] This highlights the nuanced effects of bioisosteric replacements and the importance of empirical testing.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides representative experimental protocols for the synthesis and evaluation of pyrazole-based compounds.
General Synthesis of 1,5-Diarylpyrazole-3-carboxamides (Rimonabant Analogs)
This protocol is adapted from the synthesis of CB1 receptor antagonists.
Step 1: Synthesis of 1,3-diketone
-
To a solution of an appropriate acetophenone derivative in a suitable solvent (e.g., toluene), add a base such as sodium hydride (NaH).
-
Slowly add an appropriate ester derivative (e.g., ethyl 2,4-dichlorobenzoate) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, quench with a weak acid (e.g., acetic acid), and extract the product with an organic solvent.
-
Purify the resulting 1,3-diketone by column chromatography.
Step 2: Synthesis of the Pyrazole Ring
-
Dissolve the 1,3-diketone from the previous step in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate and a catalytic amount of acid (e.g., acetic acid).
-
Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the pyrazole derivative by recrystallization or column chromatography.
Step 3: Amide Coupling
-
To a solution of the pyrazole-3-carboxylic acid in an inert solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine).
-
Add the desired amine (e.g., piperidine) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final 1,5-diarylpyrazole-3-carboxamide by column chromatography.
In Vitro CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.
-
Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 cells).
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.
Visualizing the Drug Design Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Bioisosteric replacement workflow in drug design.
Caption: Workflow for synthesis and evaluation of pyrazole analogs.
Conclusion
Bioisosteric replacement is an indispensable strategy in the medicinal chemist's toolbox for the optimization of pyrazole-based drug candidates. As we have demonstrated through comparative data and case studies, the judicious selection of bioisosteres for either the pyrazole core or its substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers embarking on their own pyrazole-focused drug discovery programs. By integrating these principles and methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
-
Yuan, C. et al. From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]
-
Lange, J. H. M. et al. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Abdel-rahman, H. M. et al. (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]
-
Zhang, Y. et al. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. PubMed Central. [Link]
-
Li, W. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Coric, E. et al. Plant-Derived Agents and Systemic Sclerosis: A Systematic Review of Therapeutic Potential and Molecular Mechanisms. MDPI. [Link]
-
de Oliveira, R. G. et al. Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. [Link]
-
Lange, J. H. M. et al. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]
-
Di, L. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Huffman, J. W. et al. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Ghotekar, S. et al. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
-
Bozorov, K. et al. Pyrazolo[5,1-c][4][8][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Wang, Y. et al. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. [Link]
-
Fulp, A. et al. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. PubMed Central. [Link]
-
Al-Mokyna, F. H. A. et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Lange, J. H. M. et al. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating COX-2 Selectivity: A Comparative Analysis of Pyrazole-Based Inhibitors
This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities for the cyclooxygenase-2 (COX-2) enzyme. While we will use a representative pyrazole-based compound, 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib) , as our primary example due to the wealth of available public data, the principles and protocols described herein are directly applicable to new compounds within this class, such as 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid.
We will objectively compare its performance profile against other key alternatives, including the highly selective (but withdrawn) Rofecoxib and non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and Naproxen, supported by established experimental data.
The Rationale for COX-2 Selectivity
The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are derived from the inhibition of COX-2.[1][2] Conversely, the common and often serious side effects, such as gastrointestinal bleeding and peptic ulcers, are primarily caused by the concurrent inhibition of the constitutive COX-1 isoform, which is crucial for protecting the gastric mucosa.[2] This fundamental dichotomy is the driving force behind the development of COX-2 selective inhibitors. The "COX-2 hypothesis" posits that a selective inhibitor could provide the therapeutic benefits of traditional NSAIDs while significantly reducing gastrointestinal toxicity.[3]
The goal is to identify compounds that preferentially inhibit COX-2, the inducible enzyme responsible for synthesizing inflammatory prostaglandins, while sparing COX-1, the "housekeeping" enzyme.[2] This selectivity is paramount for developing safer anti-inflammatory agents.
Methodologies for Assessing COX Selectivity
To rigorously evaluate a compound's selectivity, a multi-tiered approach involving both isolated enzyme and cell-based assays is essential. This ensures the data is not only biochemically accurate but also physiologically relevant.
Principle: These assays utilize purified recombinant human COX-1 and COX-2 enzymes to determine the direct inhibitory potency of a compound.[4][5] By measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), a direct comparison of its effect on each isoform can be made. Fluorometric or colorimetric kits are widely available for this purpose.[6]
Causality Behind Experimental Choices:
-
Enzyme Source: Using purified human recombinant enzymes eliminates confounding variables from other cellular components, providing a clear measure of direct enzyme-inhibitor interaction.
-
Substrate: Arachidonic acid, the natural substrate for COX enzymes, is used to initiate the reaction, closely mimicking the physiological process.[6]
-
Detection: The assay measures the peroxidase activity of COX, which generates a detectable signal proportional to prostaglandin formation.[6][7] This provides a robust and quantifiable readout.
Step-by-Step Protocol (Fluorometric Assay):
-
Reagent Preparation: Reconstitute purified COX-1 and COX-2 enzymes, the COX probe, and arachidonic acid substrate according to the manufacturer's protocol (e.g., Sigma-Aldrich, Cayman Chemical).[6]
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) and reference compounds (Celecoxib, Ibuprofen) in a suitable solvent like DMSO.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Inhibitor Addition: Add 10 µL of the diluted test compounds, reference compounds, or vehicle control (DMSO) to the wells. Include an inhibitor control (e.g., Celecoxib) for quality assurance.[6]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (25°C) fluorometric plate reader and measure the fluorescence (λEx = 535 nm/λEm = 587 nm) kinetically for 5-10 minutes.[6]
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value for each compound against each enzyme isoform.
Principle: The WBA is considered the gold standard for assessing COX selectivity in a physiologically relevant ex vivo environment.[8] It uses fresh human whole blood, which contains platelets (primarily expressing COX-1) and monocytes (which can be induced to express COX-2).
-
COX-1 Activity: Measured by the production of Thromboxane B2 (TXB2), the stable metabolite of Thromboxane A2, in serum after allowing the blood to clot.
-
COX-2 Activity: Measured by the production of Prostaglandin E2 (PGE2) in plasma after stimulating monocytes with lipopolysaccharide (LPS).
Causality Behind Experimental Choices:
-
Biological Matrix: Using whole blood accounts for protein binding, cell permeability, and other physiological factors that are absent in purified enzyme assays.[8]
-
Specific Markers: TXB2 is a specific marker for platelet COX-1 activity, while LPS-induced PGE2 is a well-established marker for monocytic COX-2 activity, providing clear and distinct endpoints for each isoform.
Step-by-Step Protocol (WBA):
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into separate tubes containing either no anticoagulant (for COX-1) or heparin (for COX-2).
-
Inhibitor Addition: Aliquot 1 mL of blood into tubes and add various concentrations of the test compound or controls.
-
COX-1 Assay (TXB2 Measurement):
-
Incubate the non-anticoagulated blood samples at 37°C for 1 hour to allow for clotting, which stimulates platelet COX-1.
-
Centrifuge to separate the serum.
-
-
COX-2 Assay (PGE2 Measurement):
-
To the heparinized blood samples, add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
-
Prostanoid Quantification: Measure the concentration of TXB2 in the serum and PGE2 in the plasma using specific Enzyme Immunoassay (EIA) kits.
-
Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production. The ratio of these values provides the selectivity index.
Diagram: Workflow for Determining COX-2 Selectivity
Caption: A two-tiered workflow for assessing COX-2 inhibitor selectivity.
Comparative Data Analysis
The ultimate measure of selectivity is the Selectivity Index (SI) , calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ibuprofen | Non-selective NSAID | ~12 | ~80 | ~0.15 |
| Naproxen | Non-selective NSAID | ~8.9 | ~8.1 | ~1.1 |
| Celecoxib | COX-2 Selective | ~15 | ~0.04 | ~375 |
| Rofecoxib | COX-2 Selective | >100 | ~0.018 | >5555 |
| Representative Pyrazole (5u) | Pyrazole Derivative | 130.14 | 1.79 | ~72.7 |
Note: IC50 values are compiled from various literature sources and can differ based on assay conditions. The data is presented for comparative purposes.
Interpretation of Results:
-
Non-Selective NSAIDs: Ibuprofen and Naproxen show low SI values, with Ibuprofen even demonstrating a preference for COX-1 in some assays. This profile is consistent with their known risk of gastrointestinal side effects.[1]
-
COX-2 Selective Inhibitors: Celecoxib and Rofecoxib exhibit dramatically higher SI values, demonstrating a profound biochemical preference for inhibiting COX-2 over COX-1.
-
Investigational Pyrazoles: As seen with the representative pyrazole compound 5u, novel molecules from this class can be engineered to achieve high COX-2 selectivity, comparable to established drugs like Celecoxib. This validates the pyrazole scaffold as a promising foundation for developing new, safer anti-inflammatory agents.
Diagram: Mechanism of COX-2 Selectivity
Caption: Selective inhibitors fit into a unique COX-2 side pocket.
Conclusion
The evaluation of COX-2 selectivity is a critical step in the development of safer anti-inflammatory drugs. A systematic approach, combining direct in vitro enzyme assays with the more physiologically relevant human whole blood assay, provides a robust and reliable dataset for decision-making.
The pyrazole scaffold, exemplified by the marketed drug Celecoxib and numerous investigational compounds, has proven to be an effective chemical framework for designing potent and highly selective COX-2 inhibitors. For a novel compound like this compound, the application of the described methodologies would be essential to quantify its selectivity profile and determine its potential as a therapeutic candidate with an improved safety margin over traditional NSAIDs. The high selectivity indices achieved by other pyrazole derivatives suggest a strong potential for this chemical class in future drug development.
References
-
Al-Sanea, M. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. [Link]
-
Patrignani, P., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology. [Link]
-
Wikipedia contributors. (2024). Cyclooxygenase-2 inhibitor. Wikipedia, The Free Encyclopedia. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. ACS Publications. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. [Link]
-
Kaur, J., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. [Link]
-
Chavan, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Publishing. [Link]
-
Tacconelli, S., et al. (2002). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. PubMed. [Link]
-
Wikipedia contributors. (2024). Ibuprofen. Wikipedia, The Free Encyclopedia. [Link]
-
Brideau, C., et al. (2001). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. AVMA Journals. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). National Institutes of Health. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Washington University School of Medicine. [Link]
-
Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. PubMed. [Link]
-
Knaus, E. E., & Kumar, A. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
-
Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
Knaus, E. E., & Kumar, A. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health. [Link]
-
StatPearls. (2023). COX Inhibitors. National Center for Biotechnology Information. [Link]
-
Patrono, C., et al. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Taylor & Francis Online. [Link]
-
StatPearls. (2023). Celecoxib. National Center for Biotechnology Information. [Link]
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. [Link]
-
Bruno, A., et al. (2012). New insights into the use of currently available non-steroidal anti-inflammatory drugs. National Institutes of Health. [Link]
-
Rouphael, C. (2023). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]
-
Drug and Therapeutics Bulletin. (2000). Are rofecoxib and celecoxib safer NSAIDS?. BMJ. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer. [Link]
-
Scott, L. J., & Lamb, H. M. (2000). Rofecoxib. PubMed. [Link]
-
Cannon, G. W., & Breedveld, F. C. (2001). Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program. PubMed. [Link]
-
Ehrich, E. W., et al. (1999). Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans. PubMed. [Link]
-
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.aalto.fi [research.aalto.fi]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid, a compound increasingly utilized in modern drug discovery.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from structurally similar pyrazole-carboxylic acids, this compound should be treated as a hazardous substance with the potential for the following:
-
Acute Oral Toxicity: May be harmful if swallowed.[1][2][3][4]
-
Skin Irritation: Can cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4][5]
Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2][4]
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[2]
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix this compound waste with incompatible materials.
Key Principles:
-
Dedicated Waste Container: Designate a specific, properly labeled, and chemically compatible waste container for all this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, strong bases, or other reactive chemicals.[1]
-
Keep Containers Closed: Waste containers should be kept securely closed except when adding waste.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the disposal procedure for solid waste, liquid waste, and contaminated materials.
For Solid Waste (Unused Reagent, Contaminated Solids):
-
Collection: Carefully transfer the solid waste into the designated hazardous waste container. Minimize dust generation during this process.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[7]
-
Container Sealing: Once the waste has been added, securely seal the container.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
For Liquid Waste (Solutions containing the compound):
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
No Drain Disposal: Under no circumstances should this chemical be disposed of down the drain.[5][8]
-
Rinsate Collection: When rinsing glassware that contained the compound, the first rinse with a solvent (e.g., ethanol or acetone) should be collected as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
For Empty Containers:
-
Triple Rinsing: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Disposal: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
Spill Management: A Plan for the Unexpected
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The Final Step: Professional Disposal
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[7][8] Your institution's EHS department will coordinate the pickup and transport of the properly containerized and labeled waste to an appropriate facility, where it will likely undergo high-temperature incineration.[2]
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and stewardship within the laboratory.
References
-
Patsnap. (2025). How to Minimize Toxic Emissions in Carboxylic Acid Production? Patsnap Eureka. Retrieved from [Link]
-
Fresenius Kabi USA. (2023). Safety Data Sheet: Perikabiven. Fresenius Kabi USA. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Conversion of municipal solid wastes to carboxylic acids by thermophilic fermentation. National Library of Medicine. Retrieved from [Link]
-
LookChem. (n.d.). 12-AMINODODECANOIC ACID, 95% Safety Data Sheet. LookChem. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. Retrieved from [Link]
-
AIChE. (n.d.). Production of Carboxylic Acids from Waste Plastics: A Sustainable Pathway Via Pyrolysis and Hydroformylation. AIChE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Semantic Scholar. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio.vu.nl [bio.vu.nl]
Personal protective equipment for handling 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
A Researcher's Guide to Safely Handling 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established best practices for handling pyrazole derivatives and carboxylic acids to ensure a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, a thorough risk assessment should be conducted. All handling of this compound, particularly when in powdered form, should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing. | Protects against accidental splashes of the compound, which may cause serious eye irritation or damage.[2][4][5] |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. | Prevents skin contact, as the compound may cause skin irritation.[1][4][5] Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A lab coat must be worn at all times. For larger quantities or when there is a significant risk of contamination, a chemically resistant apron or coveralls should be considered. | Protects the wearer from spills and contamination of personal clothing.[6][7] |
| Respiratory Protection | When handling the powdered form of this compound, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of dust particles.[4] | Addresses the potential for respiratory irritation from fine chemical powders.[4][8] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5][9]
-
Weighing and Transfer: All weighing and transferring of the solid compound must be conducted in a chemical fume hood to control dust.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.[3][10] Keep the container tightly closed when not in use.[5]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.[11]
Spill Response:
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert your laboratory's safety officer.
-
Containment: For small spills, use an absorbent material to contain the substance.[12]
-
Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the affected area thoroughly.
-
PPE: Always wear the appropriate PPE during spill cleanup.
Disposal Plan:
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for proper disposal.[5]
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[13]
-
Incompatible Wastes: Do not mix this waste with other incompatible chemical waste streams.
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor. Do not pour down the drain.[5][12]
Visualizing Safety Protocols
PPE Selection Workflow
Caption: A step-by-step workflow for the safe disposal of chemical waste.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
- Patsnap Eureka. (2025). The Role of Carbolic Acid in Chemistry Lab Safety Practices.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Biosynth. (2021). Safety Data Sheet.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
- BenchChem. (n.d.). Navigating the Safe Disposal of Tetracene-1-Carboxylic Acid: A Comprehensive Guide.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Spectrum Chemical. (2018). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- Castrol. (2019). SAFETY DATA SHEET.
- Pharmaceutical Technology. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. resources.psi-bfm.com [resources.psi-bfm.com]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. capitalresin.com [capitalresin.com]
- 11. bulkinside.com [bulkinside.com]
- 12. laballey.com [laballey.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
